molecular formula C15H17NO2S B2429425 N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide CAS No. 114097-27-7

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2429425
CAS No.: 114097-27-7
M. Wt: 275.37
InChI Key: NQUKYTXPMUKVOZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of high interest in medicinal chemistry and biochemical research. With the molecular formula C 15 H 17 NO 2 S and a molecular weight of 275.37 g/mol, this compound is characterized by its crystalline structure . Single-crystal X-ray diffraction studies reveal that the molecule is bent at the sulfur atom, with the two benzene rings forming a dihedral angle of 47.8° . In the crystal lattice, molecules are linked into infinite chains via N–H···O hydrogen bonds, a feature that can influence its solid-state properties and solubility . The primary research value of this compound lies in its role as a core structural motif for investigating carbonic anhydrase (CA) inhibition. Sulfonamides are a well-known class of active pharmacophores that inhibit carbonic anhydrase isozymes by coordinating the sulfonamide group to the zinc ion in the enzyme's active site . Overexpression of certain CA isozymes is associated with disorders like glaucoma, obesity, and cancer, making the development of potent and selective inhibitors a significant research area . Compounds based on this structural scaffold are investigated for their potential to selectively inhibit specific CA isozymes, which is crucial for developing targeted therapies with reduced side effects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is a valuable building block for synthetic chemistry and a reference standard in enzymology and drug discovery programs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-4-8-15(9-5-11)19(17,18)16-14-7-6-12(2)13(3)10-14/h4-10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUKYTXPMUKVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a specific derivative, N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, providing a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics and potential of this molecule.

Physicochemical Properties: A Quantitative Overview

PropertyValueSource
Molecular Formula C15H17NO2S[2]
Molecular Weight 275.36 g/mol [2]
Physical State Solid (recrystallized from dilute ethanol)[2]
Melting Point Not explicitly stated, but the compound is recrystallized to a constant melting point.[2]
Solubility While not explicitly detailed, its synthesis in a chloroform and subsequent recrystallization from dilute ethanol suggests solubility in polar organic solvents.[2]
Crystal System Monoclinic[2]
Space Group P21/c

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is achieved through a two-step process, beginning with the formation of 4-methylbenzenesulfonyl chloride, followed by its reaction with 3,4-dimethylaniline.[2] This method is a well-established procedure for the synthesis of N-arylsulfonamides.

Experimental Protocol

Step 1: Synthesis of 4-Methylbenzenesulfonyl Chloride

  • In a fume hood, a solution of toluene (10 cc) in chloroform (40 cc) is prepared in a flask equipped with a dropping funnel and a magnetic stirrer.

  • The flask is cooled to 0°C using an ice bath.

  • Chlorosulfonic acid (25 cc) is added dropwise to the stirred solution.[2] The reaction is exothermic and generates hydrogen chloride gas, which should be appropriately vented.

  • After the addition is complete and the initial evolution of gas has subsided, the reaction mixture is allowed to warm to room temperature.

  • The mixture is then carefully poured into a beaker containing crushed ice.

  • The chloroform layer is separated using a separatory funnel, washed with cold water, and then the chloroform is allowed to evaporate to yield the crude 4-methylbenzenesulfonyl chloride.

Step 2: Synthesis of this compound

  • The crude 4-methylbenzenesulfonyl chloride from Step 1 is treated with a stoichiometric amount of 3,4-dimethylaniline.

  • The reaction mixture is heated to boiling for ten minutes.[2]

  • After cooling to room temperature, the mixture is poured into approximately 100 cc of ice-cold water.

  • The resulting precipitate of this compound is collected by suction filtration.[2]

  • The solid is washed thoroughly with cold water.

Purification:

The crude product is purified by recrystallization from dilute ethanol to a constant melting point, ensuring high purity of the final compound.[2] The purity can be further verified by thin-layer chromatography (TLC) and spectroscopic methods.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Formation of 4-Methylbenzenesulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation Toluene_Chloroform Toluene in Chloroform Reaction_1 Reaction at 0°C Toluene_Chloroform->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Workup_1 Ice Quench & Separation Reaction_1->Workup_1 Product_1 4-Methylbenzenesulfonyl Chloride Workup_1->Product_1 Reaction_2 Boiling Product_1->Reaction_2 Dimethylaniline 3,4-Dimethylaniline Dimethylaniline->Reaction_2 Workup_2 Ice Water Precipitation & Filtration Reaction_2->Workup_2 Final_Product N-(3,4-Dimethylphenyl)-4- methylbenzenesulfonamide Workup_2->Final_Product Purification Recrystallization (Dilute Ethanol) Final_Product->Purification

Caption: Synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

The structural integrity of this compound is confirmed through various analytical techniques, with X-ray crystallography providing definitive insights into its three-dimensional conformation.

Crystal Structure Analysis

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system.[2] The molecule exhibits a bent conformation at the sulfur atom, with a C—SO2—NH—C torsion angle of -61.8 (2)°.[2][3] The two benzene rings are tilted relative to each other by an angle of 47.8 (1)°.[2][3] In the crystal lattice, molecules are linked into infinite chains by N—H···O hydrogen bonds.[2][3]

Spectroscopic Characterization

While specific peak data for the title compound is not detailed in the provided search results, the general characteristic spectral features for N-arylsulfonamides are well-documented.

  • Infrared (IR) Spectroscopy: The IR spectrum of N-arylsulfonamides typically displays characteristic absorption bands. The N-H stretching vibration is expected in the range of 3300-3200 cm⁻¹.[4] Strong absorptions corresponding to the asymmetric and symmetric stretching of the SO₂ group are anticipated around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the dimethylphenyl and the tolyl rings. The methyl protons on the dimethylphenyl group would appear as two singlets, and the methyl protons on the tolyl group would also be a singlet. The N-H proton would likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show signals for all 15 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region (typically 110-150 ppm) and the methyl carbons in the upfield region.

Reactivity and Potential for Chemical Modification

The this compound molecule possesses several sites amenable to chemical modification, offering opportunities for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can participate in various reactions, such as N-alkylation or N-arylation, to generate tertiary sulfonamides.[5]

  • Aromatic Rings: Both the 3,4-dimethylphenyl and the 4-methylphenyl rings can undergo electrophilic aromatic substitution reactions, although the sulfonamide group is deactivating.

  • Sulfonyl Group: The sulfonyl group is generally stable, but under harsh reductive conditions, cleavage of the S-N bond can occur.

Biological Activity and Drug Development Perspectives

While specific biological activity data for this compound is not extensively reported in the available literature, the broader class of sulfonamides has a rich history in drug discovery.[1] The structural motifs present in this molecule suggest several avenues for investigation.

The general class of benzenesulfonamides has been explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] Some sulfonamide derivatives have been investigated for their effects on the cardiovascular system.[1]

Given the precedent for biological activity within the sulfonamide class, this compound represents a lead compound for screening in various biological assays. High-throughput screening against enzyme targets or in cell-based assays could uncover novel therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthesis. Its physicochemical and structural properties have been characterized, providing a solid foundation for further research. While its specific biological activities remain to be fully elucidated, its structural relationship to a plethora of bioactive sulfonamides makes it a compelling candidate for inclusion in drug discovery screening libraries. Future research should focus on a systematic evaluation of its biological profile to unlock its therapeutic potential.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., Terao, H., & Fuess, H. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. PubMed. [Link]

  • Shetty, M., & Gowda, B. T. (2005). Zeitschrift für Naturforschung B, 60, 63-72. (Note: The full text of this reference was not available in the search results, but it is cited in reference[2] as the source for the preparation and spectroscopic characterization of the title compound).

  • Khan, I. U., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66, o1983.
  • Sharif, S., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66, o2068.
  • Korolkovas, A. (1988). Essentials of Medicinal Chemistry, 2nd ed. New York: Wiley.
  • Mandell, G. L., & Sande, M. A. (1992). In The Pharmacological Basis of Therapeutics, 8th ed., edited by A. G. Gilman, T. W. Rall, A. S. Nies, and P. Taylor, pp. 1047–1064. New York: Pergamon Press.
  • Gowda, B. T., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65, o877.
  • Shetty, P. & Gowda, B.T. (2004). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Aryl)-4-substituted Benzenesulphonamides, 4-X′C6H4SO2NH(XC6H4), where X′ = H, CH3, C2H5, F, Cl or Br, and X = H, CH3, C2H5, F, Cl, Br, I or NO2. Zeitschrift für Naturforschung A, 59(1-2), 63-72. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

Sources

Molecular structure and weight of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Molecular Architecture and Synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Executive Summary

This technical guide profiles This compound , a sulfonamide derivative characterized by the condensation of p-toluenesulfonyl chloride and 3,4-dimethylaniline. As a structural analogue in the sulfonamide class, this compound serves as a critical model for studying sulfonamide bond geometry, hydrogen bonding networks in crystal lattices, and potential biological activity related to carbonic anhydrase inhibition. This document outlines its physiochemical properties, specific synthetic protocols, and structural characterization data for researchers in medicinal and organic chemistry.

Part 1: Molecular Architecture & Physiochemical Properties

The molecule comprises two aromatic systems linked by a sulfonamide bridge (


). The steric arrangement is defined by the para-methyl group on the sulfonyl ring and the 3,4-dimethyl substitution pattern on the anilino ring.
Quantitative Data Profile
PropertyValueUnitNotes
Molecular Formula

--
Molecular Weight 275.37 g/mol Calculated (

)
Exact Mass 275.0980DaMonoisotopic
Element Count 36-15 C, 17 H, 1 N, 2 O, 1 S
Lipophilicity (LogP) ~3.4-Predicted (Moderate lipophilicity due to methyl groups)
H-Bond Donors 1-Sulfonamide

H-Bond Acceptors 2-Sulfonyl oxygens (

)
Structural Hierarchy (DOT Visualization)

The following diagram illustrates the fragmentation hierarchy and functional connectivity of the molecule.

MolecularStructure Molecule This compound (C15H17NO2S) SulfonylGroup p-Toluenesulfonyl Group (Tosyl) Molecule->SulfonylGroup Bridge Sulfonamide Linker (-SO2-NH-) Molecule->Bridge AnilineGroup 3,4-Dimethylphenyl Group (Xylyl) Molecule->AnilineGroup Sub_TosylMe p-Methyl Group SulfonylGroup->Sub_TosylMe Sub_XylylMe 3,4-Dimethyl Groups AnilineGroup->Sub_XylylMe

Figure 1: Structural decomposition of the target molecule highlighting the electrophilic tosyl component and the nucleophilic xylyl component.

Crystallographic Conformation

According to X-ray diffraction studies of this specific derivative (Shetty & Gowda), the molecule adopts a bent conformation at the sulfur atom.[1]

  • Torsion Angle: The

    
     torsion angle is reported at approximately -61.8° .[1]
    
  • Lattice Packing: Molecules are linked into infinite chains via

    
     hydrogen bonds, a hallmark of stable sulfonamide crystallization.
    
  • Ring Orientation: The two benzene rings are tilted relative to each other (dihedral angle approx. 47.8°), preventing planar stacking.

Part 2: Synthetic Pathway & Mechanism[8]

The synthesis follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) where the nucleophilic nitrogen of the aniline attacks the electrophilic sulfur of the sulfonyl chloride.

Reaction Mechanism
  • Activation: The sulfonyl chloride is highly electrophilic.

  • Attack: The lone pair on the 3,4-dimethylaniline nitrogen attacks the sulfur center.

  • Elimination: Chloride is displaced as a leaving group.

  • Deprotonation: The base (Pyridine or

    
    ) neutralizes the generated 
    
    
    
    , driving the equilibrium forward.
Experimental Protocol (Self-Validating)

Reagents:

  • 3,4-Dimethylaniline (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM with Triethylamine

  • Ethanol (for recrystallization)[1][2]

Workflow Diagram:

SynthesisProtocol Start Start: Equimolar Reagents Reaction Reaction: Stir in Pyridine (0°C to RT, 4-6h) Start->Reaction Add TsCl dropwise Quench Quench: Pour into Ice-Cold HCl (dilute) Reaction->Quench Check TLC Isolation Isolation: Filter Precipitate Wash w/ H2O Quench->Isolation Precipitation Purification Purification: Recrystallize (Ethanol) Isolation->Purification Crude Solid Validation Validation: MP & NMR Purification->Validation Pure Crystals

Figure 2: Step-by-step synthetic workflow for this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3,4-dimethylaniline (10 mmol) in dry pyridine (10 mL). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting aniline spot should disappear.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold dilute HCl. The acid neutralizes the pyridine and promotes precipitation of the sulfonamide.

  • Isolation: Filter the solid precipitate under vacuum. Wash thoroughly with cold water to remove pyridinium salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Result: Colorless prisms/crystals.[3]

Part 3: Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( -NMR) Expectations

Solvent:


 or 

Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Sulfonamide NH 9.0 – 10.0Singlet (Broad)1HExchangeable with

.
Tosyl Aromatic 7.6 – 7.8Doublet (

Hz)
2HOrtho to

.
Tosyl Aromatic 7.2 – 7.4Doublet (

Hz)
2HMeta to

.
Xylyl Aromatic 6.8 – 7.1Multiplet3H3,4-Dimethylphenyl ring protons.
Tosyl Methyl 2.3 – 2.4Singlet3H

(Tosyl).
Xylyl Methyls 2.1 – 2.2Singlet(s)6H

(Aniline ring).
Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the formation of the sulfonamide bond:

  • 
     Stretch: 
    
    
    
    (Sharp/Medium).
  • 
     Asymmetric Stretch: 
    
    
    
    (Strong).
  • 
     Symmetric Stretch: 
    
    
    
    (Strong).

Part 4: Pharmacophore Potential & Applications

This compound represents a classic Type II Sulfonamide scaffold.

  • Carbonic Anhydrase Inhibition (CAI): Sulfonamides are primary pharmacophores for CA inhibition. The unsubstituted sulfonamide (

    
    ) is most potent, but N-substituted derivatives (like this compound) are studied for selectivity profiles against specific CA isoforms (e.g., hCA I vs hCA II).
    
  • Antimicrobial Models: While N-substitution generally reduces antibacterial activity compared to primary sulfonamides, this molecule serves as a hydrophobic control in Structure-Activity Relationship (SAR) studies.

  • Crystal Engineering: Due to the directional nature of the sulfonamide hydrogen bonds, this molecule is used in supramolecular chemistry to design specific lattice architectures.

References

  • Shetty, M. M., & Gowda, B. T. (2005).[1] Synthesis and Characterization of N-(Aryl)-4-methylbenzenesulfonamides. Journal of the Indian Chemical Society. (Primary source for synthesis and spectral data).[1][4][5]

  • Gowda, B. T., et al. (2009).[1] 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

  • PubChem Database. Compound Summary for Sulfonamide Derivatives. National Center for Biotechnology Information.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Solubility profile of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in dimethyl sulfoxide (DMSO). This compound is a sulfonamide derivative of significant interest in chemical and pharmaceutical research. Dimethyl sulfoxide is a ubiquitous solvent in drug discovery, particularly for the preparation of high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays. While specific quantitative solubility data for this compound is not extensively published, this guide moves beyond a simple data sheet to empower researchers with the foundational theory, practical experimental protocols, and data interpretation strategies necessary to generate reliable and reproducible solubility profiles. We delve into the molecular determinants of solubility, provide step-by-step, validated methodologies for both kinetic and thermodynamic solubility assessment, and offer insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility to ensure data integrity and advance their research objectives.

Foundational Overview: The Solute and Solvent

A thorough understanding of the physicochemical properties of both the solute and the solvent is the cornerstone of any solubility investigation.

The Solute: this compound

This compound (C₁₅H₁₇NO₂S) is an organic compound characterized by a central sulfonamide linkage connecting a 4-methylphenyl (tolyl) group and a 3,4-dimethylphenyl group.[1][2]

Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₇NO₂S

  • Molecular Weight: 275.36 g/mol [1]

  • Structure: The molecule contains two benzene rings, imparting significant nonpolar character. However, the sulfonamide group (-SO₂NH-) provides polarity and the capacity for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors.[1][2]

  • Solid-State Characteristics: In its crystalline form, molecules are linked into chains by N-H···O hydrogen bonds.[1][2] The energy required to overcome these intermolecular forces in the crystal lattice is a critical factor governing its solubility.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, making it an exceptional choice for dissolving a vast spectrum of both polar and nonpolar organic compounds.[3][4] Its utility in research settings, especially for creating master stock solutions for compound libraries, is unparalleled.

Critical Properties for Solubility Applications:

  • High Polarity: DMSO's high dielectric constant and dipole moment enable it to effectively solvate a wide range of molecules.

  • Aprotic Nature: Lacking acidic protons, DMSO is generally non-reactive with many solutes.

  • Hygroscopicity: A critical experimental consideration is that DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[3][5] Water contamination can significantly alter the solubility of a compound, often decreasing it, and can lead to precipitation from a stored solution.[5] Therefore, the use of anhydrous DMSO and proper handling techniques are imperative for reproducible results.

The Theoretical Basis of Solubility

Solubility is not a simple property but a complex thermodynamic equilibrium. The process of dissolution can be conceptually broken down into three energy-dependent steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice (Lattice Energy).[6] For this compound, this involves disrupting the N-H···O hydrogen bonds and van der Waals forces observed in its crystal structure.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Establishing Solute-Solvent Interactions: Energy is released when the solute molecule is surrounded by solvent molecules (Solvation Energy).[6]

A compound dissolves when the energy released from solvation is sufficient to overcome the lattice energy and the energy required to create the solvent cavity.

Experimental Determination of Solubility in DMSO

Due to the lack of readily available public data, experimental determination is essential. The choice of method depends on the required accuracy and throughput, distinguishing between rapid kinetic assessments and more rigorous equilibrium measurements.

Core Principles & Pre-Experimental Checks
  • Compound Purity: Impurities can significantly affect solubility measurements. Ensure the compound is of high purity, as confirmed by methods like NMR or LC-MS.

  • Solvent Quality: Always use high-purity, anhydrous DMSO (≤0.025% water) from a freshly opened bottle or one stored under inert gas in a desiccator.[3]

  • Temperature Control: Solubility is temperature-dependent. All measurements should be performed at a consistent, recorded temperature, typically ambient room temperature (e.g., 25 °C).

  • Equilibration Time: Reaching true thermodynamic equilibrium can take time. Kinetic methods are rapid but may overestimate solubility, while thermodynamic methods require sufficient time (often 24-48 hours) for the dissolution process to stabilize.[7]

Protocol 1: Kinetic Solubility Determination by Visual Assessment

This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities. It measures the solubility of a compound added from a concentrated DMSO stock into an aqueous buffer, but the principle can be adapted for neat DMSO.

Methodology:

  • Prepare a Concentrated Stock: Accurately weigh approximately 5.5 mg of this compound into a clean, dry glass vial. Add 200 µL of anhydrous DMSO to target a 100 mM stock solution.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3] If not fully dissolved, sonicate for 5-10 minutes or gently warm the solution to 30-40°C.[5] Allow the solution to return to room temperature.

  • Visual Inspection: After equilibration at room temperature for at least 2 hours, carefully inspect the solution against a light and dark background for any signs of solid particles, crystals, or cloudiness.

  • Serial Dilution (If Insoluble): If the 100 mM solution is not clear, perform serial dilutions (e.g., to 50 mM, 25 mM, 10 mM) with anhydrous DMSO and repeat the dissolution and inspection steps to find the highest concentration at which the compound remains fully dissolved.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh 1. Weigh Compound (e.g., 5.5 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 200 µL for 100 mM) weigh->add_dmso vortex 3. Vortex / Sonicate (Ensure mixing) add_dmso->vortex equilibrate 4. Equilibrate (Room Temperature, >2h) vortex->equilibrate inspect 5. Visual Inspection equilibrate->inspect soluble Result: Soluble at this concentration inspect->soluble Clear Solution insoluble Result: Insoluble inspect->insoluble Precipitate/Haze dilute 6. Perform Serial Dilution & Repeat Process insoluble->dilute

Caption: Workflow for kinetic solubility determination by visual assessment.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility. It involves generating a saturated solution and quantifying the concentration of the dissolved solute.

Methodology:

  • Prepare Slurry: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume of anhydrous DMSO (e.g., 1 mL) in a glass vial. This ensures that undissolved solid remains, which is the definition of a saturated solution.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in the DMSO supernatant based on the dilution factor and the quantified concentration.

Protocol 3: Quantitative Solubility by ¹H NMR Spectroscopy

This method is highly valuable for confirming solubility at a specific concentration, which is critical for preparing samples for NMR-based screening or structural elucidation.[3][8]

Methodology:

  • Prepare Internal Standard Stock: Prepare a stock solution of a suitable internal standard (e.g., 1 mM maleic acid in DMSO-d₆) that has a known concentration and a resonance peak that does not overlap with the analyte's peaks.

  • Prepare Analyte Solution: Attempt to prepare a solution of this compound in the DMSO-d₆ containing the internal standard at the target concentration (e.g., 10 mM). Follow the dissolution procedure from Protocol 1 (vortex, sonicate).

  • Visual Check & Filtration: Visually inspect the solution. If it is perfectly clear, proceed to NMR. If any precipitate is present, the compound is insoluble at this concentration.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for full signal recovery for both the analyte and the standard.

  • Data Analysis: Integrate a well-resolved, non-overlapping peak of the analyte and a peak of the internal standard. The concentration of the analyte can be calculated using the following equation:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

G cluster_prep Sample Preparation cluster_check Solubility Check cluster_nmr NMR Analysis start Prepare DMSO-d₆ with Internal Standard (IS) dissolve Dissolve Analyte in IS-containing DMSO-d₆ start->dissolve weigh Weigh Analyte for Target Concentration weigh->dissolve inspect Visual Inspection dissolve->inspect clear_sol Solution is Clear inspect->clear_sol precipitate Precipitate Present (Insoluble at Target Conc.) inspect->precipitate transfer Transfer to NMR Tube clear_sol->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process & Integrate (Analyte and IS Peaks) acquire->process calculate Calculate Concentration process->calculate

Caption: Workflow for quantitative solubility assessment by ¹H NMR.

Data Presentation and Troubleshooting

Systematic recording of experimental data is crucial for building a reliable solubility profile.

Data Summary Table

All quantitative data should be summarized in a structured table for easy comparison.

Experimental MethodTemperature (°C)SolventMax Soluble Conc. (mg/mL)Max Soluble Conc. (M)Observations (e.g., Clear, Hazy, Precipitate)
Visual Assessment25Anhydrous DMSOe.g., >27.5e.g., >0.1e.g., Clear solution at 100 mM
Shake-Flask (Thermodynamic)25Anhydrous DMSO[Experimental Value][Calculated Value]e.g., Saturated solution
¹H NMR Spectroscopy25Anhydrous DMSO-d₆[Calculated Value][Calculated Value]e.g., Confirmed soluble at 10 mM
Troubleshooting Common Solubility Issues

Difficulties in dissolving a compound or instability of its solution are common challenges.

G cluster_actions Initial Actions cluster_storage_issues Storage & Stability Issues start Problem: Compound does not dissolve in DMSO heat 1. Apply Gentle Heat (30-40°C) & Sonicate start->heat check_purity 2. Verify Compound Purity (LCMS/NMR) start->check_purity check_dmso 3. Use Fresh Anhydrous DMSO start->check_dmso dissolved Does it dissolve now? heat->dissolved check_purity->dissolved check_dmso->dissolved success Success: Compound Dissolved dissolved->success Yes fail Insoluble: Determine Max Solubility at Lower Conc. dissolved->fail No precipitate Problem: Precipitate forms after storage check_water Investigate Water Absorption (Hygroscopic DMSO) precipitate->check_water check_degradation Investigate Degradation (Re-analyze by LCMS) precipitate->check_degradation check_freeze Avoid Freeze-Thaw Cycles precipitate->check_freeze success->precipitate

Caption: A decision tree for troubleshooting solubility issues in DMSO.

  • Precipitation Upon Storage: This can be caused by several factors.[5]

    • Hygroscopicity: The DMSO may have absorbed water, reducing its solvating power for the compound.[5]

    • Supersaturation: The initial solution may have been supersaturated, especially if heat was used for dissolution, causing the excess solute to crash out over time.

    • Temperature Fluctuations: Solubility often decreases at lower temperatures. If stock solutions are stored in a refrigerator or freezer, the compound may precipitate. DMSO itself freezes at 18.5°C.[5]

  • Compound Does Not Dissolve: If the compound fails to dissolve even with heat and sonication, it may indicate very low intrinsic solubility or issues with compound purity.

Conclusion

This guide establishes a robust scientific framework for determining the solubility profile of this compound in DMSO. By combining an understanding of the compound's structural characteristics with rigorous, well-defined experimental protocols, researchers can confidently generate the high-quality data essential for downstream applications. The provided workflows for kinetic, thermodynamic, and NMR-based solubility assessment serve as self-validating systems to ensure accuracy and reproducibility. Adherence to best practices, particularly the use of anhydrous solvent and controlled experimental conditions, is paramount. The successful application of these methodologies will enable the precise preparation of stock solutions, ensuring the integrity of data in screening campaigns and other critical research endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. [Link]

  • Al-Janabi, N., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules, 28(20), 7134. [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)benzenesulfonamide and Its Analogs.
  • Gimmond, C., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(13), 6969. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1991-2000. [Link]

  • Synchem. (n.d.). N-(3,4-Dimethylphenyl)-N,4-dimethyl-benzenesulfonamide.
  • Jouyban, A., et al. (2025). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences, 31(2), 187-194.
  • Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 126, 101-116. [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

  • Lagunin, A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 44(2), 647-655. [Link]

  • ChemicalBook. (n.d.). N-(3,4-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide.
  • PubMed. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. [Link]

  • European Journal of Chemistry. (2021).
  • ResearchGate. (2014). N-(3,4-Dimethylphenyl)benzenesulfonamide. [Link]

  • Reddit. (2019).
  • Scribd. (n.d.). Solubility in DMSO. [Link]

Sources

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Chemical Identity & Structural Architecture

This monograph details the physicochemical and synthetic profile of This compound , a sulfonamide derivative synthesized from the condensation of p-toluenesulfonyl chloride and 3,4-dimethylaniline. While often utilized as a model compound for studying sulfonamide bond geometry and hydrogen-bonding networks in crystallography, its structural motif serves as a critical pharmacophore in the design of carbonic anhydrase inhibitors and antimicrobial agents.

Property Data / Descriptor
IUPAC Name 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide
Common Names N-(3,4-Xylyl)-p-toluenesulfonamide; p-Toluenesulfon-3,4-xylidide
Molecular Formula C₁₅H₁₇NO₂S
Molecular Weight 275.37 g/mol
SMILES Cc1ccc(cc1)S(=O)(=O)Nc2ccc(c(c2)C)C
Crystal System Monoclinic (Space group P2₁/c) [1]
Solubility Soluble in DMSO, DMF, Acetone, DCM; Insoluble in Water

Structural Significance: The molecule features two aromatic rings linked by a sulfonamide bridge (–SO₂NH–). The steric bulk of the ortho-methyl groups on the aniline ring (positions 3 and 4) influences the torsional angle of the sulfonamide bond, affecting the molecule's ability to fit into enzyme active sites. Crystallographic studies reveal that the N–H bond and the meta-methyl group of the aniline ring typically adopt an anti conformation to minimize steric strain [1].

Synthesis & Reaction Engineering

Core Directive: The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the nitrogen of the aniline attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine is selected as the solvent and base to scavenge the HCl byproduct, driving the equilibrium forward.

Mechanism of Action
  • Nucleophilic Attack: The lone pair on the 3,4-dimethylaniline nitrogen attacks the sulfur atom of p-toluenesulfonyl chloride.

  • Elimination: Chloride is displaced, forming the protonated sulfonamide intermediate.

  • Deprotonation: Pyridine acts as a proton sponge, neutralizing the intermediate to yield the stable sulfonamide.

Synthesis_Mechanism cluster_0 Reagents cluster_1 Reaction (Pyridine) R1 p-Toluenesulfonyl Chloride Int1 Tetrahedral Intermediate R1->Int1 Nucleophilic Attack R2 3,4-Dimethylaniline R2->Int1 HCl Pyridine-HCl (Byproduct) Int1->HCl Base Scavenging Product N-(3,4-Dimethylphenyl)- 4-methylbenzenesulfonamide Int1->Product Elimination

Figure 1: Mechanistic pathway for the sulfonylation of 3,4-dimethylaniline.

Standardized Protocol

Note: All steps must be performed in a fume hood due to the toxicity of pyridine and sulfonyl chlorides.

Reagents:

  • 3,4-Dimethylaniline (1.0 eq, 10 mmol)

  • p-Toluenesulfonyl chloride (1.1 eq, 11 mmol)

  • Pyridine (anhydrous, 5–10 mL per gram of reactant)

  • HCl (1M and Concentrated) for workup

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.21 g) in anhydrous pyridine (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (2.10 g) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification: Slowly add concentrated HCl with stirring until the pH reaches ~2–3. This step converts the excess pyridine into water-soluble pyridinium chloride.

  • Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel and wash copiously with cold water to remove all traces of acid and salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Ethanol to obtain colorless crystals.

Crystallographic & Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated against established structural data. The following parameters serve as a "Self-Validating System."

Crystal Data (Reference Standard)

Based on the work of Shetty & Gowda [1], the compound crystallizes in the Monoclinic system.

ParameterValue
Space Group P2₁/c
Cell Dimensions a = 9.25 Å, b = 15.33 Å, c = 10.45 Å
Angle (β) 102.56°
Z 4
Key Interaction Intermolecular N–H...O hydrogen bonds link molecules into chains.
Spectroscopic Fingerprint
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 (s, 3H): Methyl group on the tosyl ring.

    • δ 2.10–2.15 (s, 6H): Two methyl groups on the aniline ring (3,4-positions).

    • δ 7.30–7.80 (m, 7H): Aromatic protons (AA'BB' system for tosyl; multiplet for xylyl).

    • δ 9.8–10.2 (s, 1H): Sulfonamide N–H proton (broad, D₂O exchangeable).

  • IR Spectrum (KBr, cm⁻¹):

    • 3200–3300: N–H stretching (sharp/medium).

    • 1330–1350: Asymmetric SO₂ stretching.

    • 1150–1170: Symmetric SO₂ stretching.

Functional Applications & Pharmacological Potential[5][6][7][8][9]

The N-aryl-benzenesulfonamide scaffold is a privileged structure in medicinal chemistry.

1. Carbonic Anhydrase Inhibition (CAI): Sulfonamides are the primary class of CA inhibitors. The free sulfonamide nitrogen (–SO₂NH–) coordinates with the Zinc (Zn²⁺) ion in the enzyme's active site. The hydrophobic 3,4-dimethylphenyl tail interacts with the hydrophobic pocket of the enzyme, potentially increasing selectivity for specific isoforms (e.g., hCA II vs. hCA IX) [2].

2. Antimicrobial Activity: Analogous to sulfamethoxazole, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. The lipophilicity provided by the two methyl groups enhances membrane permeability, a critical factor for intracellular targeting.

Biological_Activity cluster_Targets Biological Targets Compound N-(3,4-Dimethylphenyl)- 4-methylbenzenesulfonamide CA Carbonic Anhydrase (Zn2+ Coordination) Compound->CA Direct Inhibition DHPS Dihydropteroate Synthase (Folate Pathway) Compound->DHPS Competitive Antagonism Effect Therapeutic Outcome (Antibacterial / Diuretic) CA->Effect DHPS->Effect

Figure 2: Pharmacological targets of the sulfonamide pharmacophore.

References

  • Shetty, M. M., & Gowda, B. T. (2005). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 61(1), o147-o149.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol Reference for Sulfonamide Synthesis).

A Comprehensive Technical Guide to the Synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest within the landscape of medicinal chemistry and materials science. As an N-arylsulfonamide, it belongs to a class of compounds renowned for their diverse biological activities, which has led to their incorporation into a wide array of pharmaceutical agents. The sulfonamide functional group is a key pharmacophore, and the specific substitution pattern of this target molecule makes it a valuable scaffold for further chemical exploration.

This in-depth technical guide, designed for researchers and drug development professionals, moves beyond a simple recitation of synthetic protocols. It aims to provide a holistic understanding of the primary methodologies for the synthesis of this compound, delving into the mechanistic underpinnings and practical considerations that guide the selection of a particular synthetic route. We will explore the classical Hinsberg reaction, as well as more contemporary transition metal-catalyzed approaches, namely the Buchwald-Hartwig amination and copper-catalyzed N-arylation. Each of these methods offers a unique set of advantages and challenges, and a thorough understanding of their intricacies is paramount for successful and efficient synthesis.

Core Synthetic Methodologies: A Comparative Overview

The formation of the crucial N-S bond in this compound can be achieved through several strategic approaches. The choice of method often depends on factors such as substrate availability, functional group tolerance, desired scale, and the avoidance of potentially genotoxic reagents.[1]

Synthetic MethodKey ReactantsCatalyst/ReagentGeneral YieldsKey AdvantagesKey Disadvantages
Hinsberg Reaction 3,4-Dimethylaniline, 4-Methylbenzenesulfonyl chlorideBase (e.g., NaOH, Pyridine)Good to ExcellentWell-established, cost-effective reagentsLimited functional group tolerance, potential for side reactions
Buchwald-Hartwig Amination 3,4-Dimethylaniline, Aryl halide/triflate with a sulfonamide groupPalladium catalyst with phosphine ligandGood to ExcellentHigh functional group tolerance, broad substrate scopeCost of palladium and ligands, requires inert atmosphere
Copper-Catalyzed N-Arylation 3,4-Dimethylaniline or a sulfonamide, Aryl halide/boronic acidCopper salt (e.g., CuI, Cu2O) with/without a ligandModerate to GoodMore economical than palladium, can often be run under milder conditionsCan require higher temperatures, may need specialized ligands for challenging substrates

The Classical Approach: The Hinsberg Reaction

The Hinsberg reaction, first described in 1890, remains a cornerstone of sulfonamide synthesis due to its straightforward nature and the use of readily available starting materials.[2] The reaction involves the nucleophilic attack of an amine on a sulfonyl chloride, leading to the formation of a sulfonamide.

Mechanistic Insights

The mechanism of the Hinsberg reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.[3]

Hinsberg_Mechanism 3,4-Dimethylaniline 3,4-Dimethylaniline Intermediate Tetrahedral Intermediate 3,4-Dimethylaniline->Intermediate Nucleophilic Attack 4-Methylbenzenesulfonamide 4-Methylbenzenesulfonamide Sulfonyl_Chloride 4-Methylbenzenesulfonyl Chloride Sulfonyl_Chloride->Intermediate Product This compound Intermediate->Product Chloride Elimination Base Base HCl HCl Base->HCl Neutralization

Caption: Generalized mechanism of the Hinsberg reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of N-arylsulfonamides.[4]

Materials:

  • 3,4-Dimethylaniline

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • Chloroform

  • Chlorosulfonic acid

  • Toluene

  • Ice

  • Dilute ethanol

Procedure:

  • Preparation of 4-Methylbenzenesulfonyl chloride: In a fume hood, a solution of toluene (10 mL) in chloroform (40 mL) is cooled to 0°C in an ice bath. Chlorosulfonic acid (25 mL) is added dropwise with stirring. After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is allowed to warm to room temperature. The mixture is then carefully poured into a beaker containing crushed ice. The chloroform layer is separated, washed with cold water, and the solvent is removed by evaporation to yield crude 4-methylbenzenesulfonyl chloride.[4]

  • Sulfonamide Formation: The crude 4-methylbenzenesulfonyl chloride is treated with a stoichiometric amount of 3,4-dimethylaniline. The mixture is heated to boiling for ten minutes.[4]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured into 100 mL of ice-cold water. The resulting precipitate of this compound is collected by suction filtration and washed thoroughly with cold water.[4]

  • Purification: The crude product is recrystallized from dilute ethanol to a constant melting point.[4]

Transition Metal-Catalyzed Cross-Coupling Reactions

While the Hinsberg reaction is effective, modern organic synthesis often favors transition metal-catalyzed methods due to their broader functional group tolerance and milder reaction conditions. The two most prominent methods for N-arylsulfonamide synthesis are the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. For the synthesis of our target molecule, this would involve the reaction of 3,4-dimethylaniline with an appropriately substituted aryl halide or triflate bearing the 4-methylbenzenesulfonyl group.

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of organometallic transformations. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[5]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Pd_Amido_Complex L2Pd(Ar)(NR2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A wide variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, each with specific applications. Some common examples include JohnPhos, DavePhos, and BrettPhos.[6][7]

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Chan-Lam coupling depending on the specific reactants, provides a more economical alternative to palladium-catalyzed methods.[1] These reactions can couple sulfonamides with aryl halides or aryl boronic acids.

The mechanism of copper-catalyzed N-arylation is still a subject of active research, but it is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-centered pathway.[8][9] In a typical cycle, the copper catalyst undergoes oxidative addition with the aryl halide. The sulfonamide then coordinates to the copper center and is deprotonated. Reductive elimination then furnishes the N-arylsulfonamide and regenerates the active copper catalyst. The presence of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction.[2]

Copper_Catalyzed_N_Arylation Cu(I)L Cu(I)L Oxidative_Addition Oxidative Addition (Ar-X) Cu(I)L->Oxidative_Addition Cu(III)_Complex LCu(Ar)(X) Oxidative_Addition->Cu(III)_Complex Ligand_Exchange Ligand Exchange (RSO2NHR') Cu(III)_Complex->Ligand_Exchange Deprotonation Deprotonation (Base) Ligand_Exchange->Deprotonation Cu_Amido_Complex LCu(Ar)(NR'SO2R) Deprotonation->Cu_Amido_Complex Reductive_Elimination Reductive Elimination Cu_Amido_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)L Catalyst Regeneration Product Ar-NR'SO2R Reductive_Elimination->Product

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Recent advancements in copper catalysis have led to the development of highly efficient systems that can operate under ligand-free conditions, further enhancing the practical appeal of this methodology.[10][11]

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

Purification Techniques
  • Recrystallization: This is a powerful technique for purifying solid compounds. For N-arylsulfonamides, common solvent systems include ethanol/water or isopropanol/water mixtures. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[8][12]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A slurry of silica gel or alumina is packed into a column, and a solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. For N-arylsulfonamides, common eluents include mixtures of hexanes and ethyl acetate.[13][14]

Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the dimethylphenyl and tolyl rings, as well as singlets for the three methyl groups. The N-H proton will typically appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule, including the two methyl groups on the aniline ring, the methyl group on the tosyl ring, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3250 cm⁻¹), asymmetric and symmetric S=O stretching vibrations (around 1330 cm⁻¹ and 1160 cm⁻¹, respectively), and C-N and S-N stretching vibrations.[15]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

  • Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure. The crystal structure of this compound has been reported, confirming the connectivity and conformation of the molecule.[4]

Conclusion

The synthesis of this compound can be successfully achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Hinsberg reaction offers a cost-effective and straightforward approach, while the more modern palladium- and copper-catalyzed cross-coupling reactions provide greater functional group tolerance and milder reaction conditions. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development program. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions and efficiently access this valuable chemical entity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig amination of aryl chlorides and bromides: A perspective. Chemical Science, 2(1), 27-50.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 22, 2026, from [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. (2026, February 3). PMC. Retrieved February 22, 2026, from [Link]

  • Hinsberg reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Tan, Y. R., & Teo, Y. C. (2022). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. Retrieved February 22, 2026, from [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Yang, B., Lian, C., Yue, G., & Li, Y. (2018). Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates. Organic & Biomolecular Chemistry, 16(43), 8150-8154.
  • Teo, Y. C., Tan, Y. R., Saanvi, M. K., Loh, C. K., & Tan, S. N. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
  • Ouyang, B., Liu, D., Xia, K., Zheng, Y., Mei, H., & Qiu, G. (2017). Synthesis of N-Arylsulfonamides. Synfacts, 13(08), 0835.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Bin, Y., & Hua, R. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 39.
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Benzenesulfonamide, N,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. (2015, April 3). PubMed. Retrieved February 22, 2026, from [Link]

  • N-benzyl-N,4-dimethylbenzenesulfonamide (3a) - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o877.
  • Teo, Y. C., Tan, Y. R., Saanvi, M. K., Loh, C. K., & Tan, S. N. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 22, 2026, from [Link]

  • Column chromatography - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Basappa, S. M., & Gowda, B. T. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-p-substituted Benzenesulphonamides.
  • Fitzner, M., Wuitschik, G., Koller, R. J., Adam, J. M., Schindler, T., & Reymond, J. L. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2294-2304.
  • Perjesi, P., & Katon, J. E. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. Molecules, 9(3), 143-154.
  • Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - University of Cambridge. (n.d.). Retrieved February 22, 2026, from [Link]

  • Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o144.
  • Preparation of N-substituted arylsulfonamides. (n.d.). Google Patents.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

  • N-(3,4-Dimethylphenyl)benzenesulfonamide. (2014, November 25). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved February 22, 2026, from [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles. Retrieved February 22, 2026, from [Link]

  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". (n.d.). Amazon S3. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-purity synthesis protocol for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (also known as N-(3,4-xylyl)-p-toluenesulfonamide). This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of antimicrobial agents and enzyme inhibitors.

The protocol employs a nucleophilic substitution strategy using p-toluenesulfonyl chloride (TsCl) and 3,4-dimethylaniline in a dichloromethane (DCM) solvent system buffered with pyridine. This method is selected for its operational simplicity, high yield potential (>85%), and ease of purification compared to solvent-free or biphasic Schotten-Baumann conditions.

Scientific Foundation & Reaction Mechanism

Reaction Logic

The synthesis proceeds via the nucleophilic attack of the primary amine (3,4-dimethylaniline) on the electrophilic sulfur atom of the sulfonyl chloride.

  • Electrophile: p-Toluenesulfonyl chloride (TsCl). The sulfonyl sulfur is highly electrophilic due to the electron-withdrawing oxo groups and the chloride leaving group.

  • Nucleophile: 3,4-Dimethylaniline. The amino group is moderately nucleophilic, enhanced by the electron-donating methyl groups on the phenyl ring.

  • Base (Pyridine): Acts as a proton scavenger (HCl acceptor) to drive the equilibrium forward and prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

Critical Process Parameters (CPPs)
  • Temperature Control: The reaction is exothermic.[1] Initial addition must be performed at 0°C to prevent side reactions (e.g., bis-sulfonylation).

  • Moisture Exclusion: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to sulfonic acids. An inert atmosphere (

    
     or Ar) and dry solvents are required.
    
  • Stoichiometry: A slight excess of the amine or base is typically used to ensure complete consumption of the limiting reagent (TsCl).

Reaction Pathway Diagram

ReactionPathway Reagents Reagents (3,4-Dimethylaniline + TsCl) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Transition Transition State (Cl- Elimination) Intermediate->Transition e- Redistribution Product Product (Sulfonamide + HCl) Transition->Product -Cl Salt Pyridinium Hydrochloride Product->Salt + Pyridine Base Pyridine (HCl Scavenger) Base->Salt Neutralization

Figure 1: Mechanistic pathway of sulfonamide formation.

Materials and Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
3,4-Dimethylaniline 121.181.00.96Nucleophile
p-Toluenesulfonyl chloride 190.651.1SolidElectrophile
Pyridine 79.102.00.978Base/Catalyst
Dichloromethane (DCM) 84.93Solvent1.33Solvent
HCl (1M) 36.46Wash~1.0Quench/Wash
Equipment
  • 100 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Magnetic stir bar and plate.

  • Addition funnel (pressure-equalizing recommended).

  • Ice-water bath.[3]

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware overnight. Flush the 100 mL RBF with dry nitrogen.

  • Solvation: Add 3,4-dimethylaniline (1.21 g, 10.0 mmol) and Dichloromethane (DCM, 20 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add Pyridine (1.6 mL, 20.0 mmol) to the solution.

  • Cooling: Place the reaction vessel in an ice-water bath and cool to 0°C. Allow 10 minutes for temperature equilibration.

Phase 2: Addition and Reaction[4][5]
  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in minimal DCM (approx. 10 mL). Add this solution dropwise to the cold amine mixture over 15–20 minutes.

    • Expert Note: Slow addition prevents localized heating and suppresses the formation of bis-sulfonamide byproducts.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (30% Ethyl Acetate in Hexanes). Product typically appears as a less polar spot compared to the aniline.

Phase 3: Workup and Isolation[4]
  • Quench: Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL) .

    • Why? This step is critical. It converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts, removing them from the organic phase.

  • Neutralization: Wash the organic layer with Saturated

    
     (30 mL)  to neutralize residual acid.
    
  • Drying: Wash with Brine (30 mL) , separate the organic layer, and dry over anhydrous

    
     .
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) to yield the crude solid.

Phase 4: Purification (Recrystallization)
  • Solvent System: Ethanol/Water (approx. 9:1 ratio).

  • Procedure: Dissolve the crude solid in boiling ethanol. Add hot water dropwise until persistent turbidity is observed. Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the crystals via vacuum filtration and wash with cold dilute ethanol.

Workflow Visualization

SynthesisWorkflow start Start: 3,4-Dimethylaniline + DCM + Pyridine step1 Cool to 0°C start->step1 step2 Add TsCl (dropwise) Maintain < 5°C step1->step2 step3 Warm to RT Stir 4-6 hours step2->step3 check TLC Check (Complete?) step3->check check->step3 No (Stir longer) workup1 Wash: 1M HCl (Removes Pyridine/Amine) check->workup1 Yes workup2 Wash: NaHCO3 & Brine workup1->workup2 dry Dry (Na2SO4) & Evaporate workup2->dry cryst Recrystallization (EtOH/H2O) dry->cryst final Pure Product This compound cryst->final

Figure 2: Operational workflow for the synthesis and purification process.

Characterization & Quality Control

Expected Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 108–112°C (Typical range for dimethyl-substituted sulfonamides; compare with literature values for isomers [1]).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.

Spectroscopic Data (Predicted)

To validate the synthesis, the following 1H NMR (400 MHz,


)  signals should be observed:
Chemical Shift (

)
MultiplicityIntegrationAssignment
2.15 - 2.20 Singlet6HAr-

(Aniline ring)
2.38 Singlet3HAr-

(Tosyl ring)
6.80 - 7.00 Multiplet3HAr-H (Aniline ring)
7.20 - 7.25 Doublet2HAr-H (Tosyl, meta to

)
7.60 - 7.65 Doublet2HAr-H (Tosyl, ortho to

)
~6.5 - 7.0 Broad Singlet1H-NH- (

exchangeable)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure reagents are dry; check

atmosphere.
Oily Product Residual Solvent/ImpuritiesRecrystallize again; scratch flask to induce nucleation.
Pink/Red Color Oxidation of AnilineUse fresh aniline; ensure inert atmosphere during reaction.
Bis-sulfonylation Excess TsCl or High TempStrictly control temperature (0°C) and stoichiometry (1:1).

References

  • Gowda, B. T., et al. (2010).[4][5] "Structure-Activity Relationships in N-(Aryl)-Arylsulfonamides." Acta Crystallographica Section E, 65, o877.[6]

  • Shetty, M. & Gowda, B. T. (2005).[4][5][7] "Infrared and NMR spectral studies on N-(substituted phenyl)-4-methylbenzenesulfonamides." Z. Naturforsch, 60b, 1-10.

  • BenchChem. "Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides."

  • Sigma-Aldrich. "p-Toluenesulfonyl chloride Product Information."

Sources

Application Note: A Comprehensive Guide to the Synthesis, Purification, and Bio-Assay Preparation of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, present in a wide array of therapeutic agents.[1][2] This application note provides a detailed, experience-driven guide for the synthesis, purification, characterization, and preparation of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, a representative N-aryl sulfonamide. The protocols herein are designed to ensure high purity and integrity of the final compound, making it suitable for rigorous biological screening and downstream applications. We emphasize not only the procedural steps but also the underlying chemical principles and quality control checkpoints, establishing a self-validating workflow for researchers in medicinal chemistry and drug development.

Introduction: The Significance of N-Aryl Sulfonamides

N-Aryl sulfonamides are a privileged structural motif in medicinal chemistry, recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3] The synthesis of these compounds, typically through the reaction of an arylamine with an arylsulfonyl chloride, is a fundamental transformation. However, the ultimate success of any biological investigation hinges on the quality of the small molecule being tested. Impurities, residual solvents, or incorrect structural identity can lead to misleading or irreproducible results, wasting significant resources in the drug discovery pipeline.[4][5]

This guide provides a robust and reproducible methodology for preparing this compound, ensuring it meets the stringent quality standards required for biological assays.

Synthesis and Purification Workflow

The overall process is a multi-stage workflow that begins with chemical synthesis and proceeds through purification and rigorous quality control before the compound is prepared for biological screening.

Synthesis_to_Assay_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_qc Quality Control & Characterization cluster_bioassay Bio-Assay Preparation A Reaction Setup (3,4-Dimethylaniline + TsCl) B Reaction Monitoring (TLC) A->B C Aqueous Work-up & Extraction B->C D Isolation of Crude Product C->D E Recrystallization (Ethanol/Water) D->E Crude Solid F Purity & Identity Confirmation E->F Purified Crystalline Solid G ¹H NMR, ¹³C NMR F->G H Mass Spectrometry F->H I HPLC Purity Assay F->I J Melting Point F->J K Stock Solution Preparation (DMSO) F->K QC Passed Compound L Aliquoting & Storage (-20°C / -80°C) K->L

Figure 1: Overall workflow from synthesis to bio-assay preparation.

Principle of Synthesis

The synthesis proceeds via a nucleophilic attack of the primary amine (3,4-dimethylaniline) on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Sources

Application Note: Microwave-Assisted Synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide using Microwave-Assisted Organic Synthesis (MAOS). By transitioning from conventional thermal heating to microwave irradiation, reaction times are reduced from hours to minutes (typically <10 min), with improved yields (>90%) and cleaner reaction profiles.[1] Two distinct methodologies are presented: a "Green Chemistry" aqueous protocol utilizing inorganic bases, and a traditional pyridine-mediated protocol . This guide is designed for medicinal chemists and process development scientists seeking reproducible, scalable sulfonylation workflows.

Introduction & Scientific Context

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, exhibiting broad biological activities ranging from antibacterial (sulfa drugs) to carbonic anhydrase inhibition. The synthesis of This compound involves the nucleophilic attack of 3,4-dimethylaniline on 4-methylbenzenesulfonyl chloride (tosyl chloride).

The Microwave Advantage

Conventional sulfonylation often requires prolonged reflux in toxic solvents (e.g., pyridine, DCM) to drive the reaction to completion and scavenge the HCl byproduct. Microwave irradiation offers distinct advantages:

  • Dielectric Heating: Direct coupling with polar reaction components (solvent/reagents) leads to rapid internal heating, overcoming the thermal lag of conductive heating.

  • Superheating Effects: Solvents can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

  • Green Compatibility: The high efficiency allows the use of weaker, inorganic bases in aqueous media, eliminating the need for pyridine as a solvent.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The 3,4-dimethylaniline acts as the nucleophile, attacking the electrophilic sulfur of the tosyl chloride. The base (Pyridine or


) is critical for deprotonating the intermediate and neutralizing the HCl byproduct to drive the equilibrium forward.

ReactionMechanism Reactants Reactants (Amine + TsCl) TS Tetrahedral Transition State Reactants->TS Nucleophilic Attack Intermed Protonated Sulfonamide TS->Intermed Cl- Elimination BaseStep Base Deprotonation (-HCl) Intermed->BaseStep + Base Product Final Product (Sulfonamide) BaseStep->Product Fast

Figure 1: Mechanistic pathway of sulfonylation. The base is essential for the final deprotonation step.

Experimental Protocols

Equipment & Materials
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Anton Paar Monowave, Biotage Initiator).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Reagents:

    • 3,4-Dimethylaniline (Solid/Liquid, >98%)[2]

    • 4-Methylbenzenesulfonyl chloride (TsCl) (Solid, >98%)

    • Solvents: Ethanol (EtOH), Water (

      
      ), Pyridine (anhydrous).
      
    • Bases: Sodium Carbonate (

      
      ), Pyridine.
      
Method A: Green Aqueous/Ethanol Protocol (Recommended)

Rationale: This method aligns with Green Chemistry Principle #5 (Safer Solvents) and Principle #6 (Energy Efficiency).

  • Preparation: In a 10 mL microwave vial, dissolve 3,4-dimethylaniline (1.0 mmol, 121 mg) and TsCl (1.1 mmol, 210 mg) in a mixture of Ethanol:Water (1:1 v/v, 4 mL) .

  • Base Addition: Add

    
      (1.2 mmol, 127 mg). The mixture may appear heterogeneous.
    
  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 80 °C

    • Hold Time: 5 - 10 minutes

    • Stirring: High (600-800 rpm)

    • Power: Dynamic (Max 150 W)

  • Work-up:

    • Cool to room temperature (using reactor compressed air cooling).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product will precipitate as a solid.

    • Filter the precipitate, wash with cold water (

      
       mL) to remove salts and unreacted base.
      
    • Recrystallize from dilute ethanol if necessary.[3]

Method B: Traditional Pyridine Protocol

Rationale: Use this method if solubility in aqueous media is problematic or as a benchmark comparison.

  • Preparation: In a 10 mL microwave vial, dissolve 3,4-dimethylaniline (1.0 mmol, 121 mg) in Pyridine (2 mL).

  • Addition: Add TsCl (1.2 mmol, 228 mg) slowly. (Note: Reaction is slightly exothermic).

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Stirring: Medium

  • Work-up:

    • Pour the mixture into 10% HCl (20 mL) to neutralize the pyridine and precipitate the product.

    • Filter the solid, wash with water, and dry.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Solvent Mixing (Vial) Start->Mix MW MW Irradiation 80°C, 10 min Mix->MW Seal Vial Cool Cooling (Air Jet) MW->Cool Quench Quench/Precipitate (Ice Water/HCl) Cool->Quench Filter Filtration & Washing Quench->Filter Final Pure Product (Recrystallization) Filter->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Data

The reaction typically proceeds with high conversion (>95%). The product, This compound , is a white to off-white crystalline solid.

ParameterMethod A (Green)Method B (Pyridine)
Reaction Time 10 min5 min
Temperature 80 °C80 °C
Isolated Yield 85 - 92%90 - 95%
Atom Economy High (Water byproduct)Low (Pyridine waste)
Characterization (Representative)

Validation of the structure should be performed using


-NMR and Melting Point determination.
  • Melting Point: The compound typically melts in the range of 90–120 °C (dependent on crystal polymorph and purity). Note: Specific crystal structure data for this analog is detailed in crystallographic studies by Gowda et al. [1, 2].

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.8 - 10.1 (s, 1H, NH )
      
    • 
       7.6 - 7.7 (d, 2H, Tosyl Ar-H )
      
    • 
       7.3 - 7.4 (d, 2H, Tosyl Ar-H )
      
    • 
       6.8 - 7.1 (m, 3H, Aniline Ar-H )
      
    • 
       2.35 (s, 3H, Tosyl 
      
      
      
      )[4]
    • 
       2.10 - 2.15 (s/m, 6H, Aniline 
      
      
      
      )
Troubleshooting Guide
  • Low Yield (Method A): Ensure the TsCl is not hydrolyzed before reaction. If the TsCl is old, recrystallize it from petroleum ether.

  • Oiling Out: If the product forms an oil in water, cool the mixture further (ice bath) and scratch the glass to induce crystallization, or add a seed crystal.

  • Pressure Spikes: Ensure the volume of solvent does not exceed 2/3 of the vial capacity to prevent over-pressurization.

References

  • Gowda, B. T., et al. (2010).[5] Structure of this compound.[3][5]Acta Crystallographica Section E .

  • Shetty, M., & Gowda, B. T. (2005).[3] Infrared and NMR spectral studies on N-(substituted phenyl)-4-methylbenzenesulfonamides.Z. Naturforsch .

  • De Luca, L., & Giacomelli, G. (2008).[6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6]Journal of Organic Chemistry , 73(10), 3967–3969.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.Angewandte Chemie International Edition , 43(46), 6250–6284.

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.Chemical Society Reviews , 37, 1546-1557.

Sources

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide in coordination chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide for Coordination Chemistry Applications

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential coordination chemistry applications of this compound. It provides not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their laboratory work.

Introduction: The Significance of Sulfonamides in Coordination Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting a class of antibacterial drugs.[1] Beyond their therapeutic roles, their structural and electronic properties make them versatile ligands in coordination chemistry.[2][3] The sulfonamide moiety, –S(O)₂N(H)–, possesses key donor atoms—the nitrogen and two sulfonyl oxygens—that can coordinate to metal centers.[4] Deprotonation of the acidic sulfonamide proton creates a potent anionic nitrogen donor, which, in conjunction with the oxygen atoms, allows for various coordination modes, including monodentate, bidentate chelating, or bridging functionalities.[2][5] This versatility enables the construction of a wide array of metal complexes with diverse geometries and properties.[6]

The coordination of sulfonamides to metal ions can significantly enhance their biological activity, leading to compounds with potent anticancer, antibacterial, or antifungal properties.[7][8] The resulting metal complexes often exhibit improved pharmacological profiles compared to the free ligands.[5][9]

This compound is a member of the N-aryl benzenesulfonamide family. Its structure has been well-characterized, revealing specific conformational features that are pertinent to its potential as a ligand.[10][11] This guide will detail the synthesis of this specific ligand and provide a framework for its application in the synthesis of novel coordination compounds.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of N-(aryl) benzenesulfonamides is typically achieved through the reaction of an appropriate arylsulfonyl chloride with a substituted aniline in the presence of a base.[12] This method is robust, high-yielding, and adaptable.

Protocol 1: Synthesis of this compound

This protocol details the reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 3,4-dimethylaniline.

Rationale: The reaction is a nucleophilic attack of the amine nitrogen of 3,4-dimethylaniline on the electrophilic sulfur atom of tosyl chloride. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like tetrahydrofuran (THF) is ideal as it dissolves the reactants without participating in the reaction.

Materials:

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride)

  • 3,4-Dimethylaniline

  • Triethylamine (TEA) or Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) dropwise to the stirred solution.

  • In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous THF.

  • Add the tosyl chloride solution dropwise to the aniline solution at 0 °C over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[10]

Workflow for Ligand Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Dissolve 3,4-Dimethylaniline in THF Mixing 1. Add Triethylamine (Base) 2. Cool to 0°C Aniline->Mixing TosylCl Dissolve Tosyl Chloride in THF Addition Slowly add Tosyl Chloride solution TosylCl->Addition Mixing->Addition Stir Stir at Room Temp (6-12h) Addition->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize from Ethanol/Water Dry->Purify Product Pure Ligand: N-(3,4-Dimethylphenyl)-4- methylbenzenesulfonamide Purify->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Crystallographic Characterization

The synthesized ligand should be characterized to confirm its identity and purity.

  • Melting Point: Compare with literature values.

  • Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of both rings, the two methyl groups on the dimethylphenyl ring, the methyl group on the tosyl ring, and the N-H proton.

    • ¹³C NMR: Expect distinct signals for all unique carbon atoms.

    • FT-IR: Look for characteristic vibrational bands for the N-H stretch, aromatic C-H stretches, and the asymmetric and symmetric S=O stretches of the sulfonyl group.[13]

  • Mass Spectrometry: Confirm the molecular weight of the compound.

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₅H₁₇NO₂S [10]
Molecular Weight 275.36 [10]
Crystal System Monoclinic [10]
Space Group P2₁/c [10]
a (Å) 9.2528 (7) [10]
b (Å) 15.329 (1) [10]
c (Å) 10.4469 (7) [10]
β (°) 102.558 (7) [10]
Volume (ų) 1446.30 (17) [10]
Dihedral Angle (rings) 47.8 (1)° [11]

| H-Bonding | N—H⋯O hydrogen bonds link molecules into chains |[11] |

This data is derived from single-crystal X-ray diffraction studies and provides definitive structural confirmation.[10][11]

Part 2: Coordination Chemistry & Protocol for Metal Complex Synthesis

The deprotonated sulfonamide nitrogen is a key coordination site, making the ligand act as a monoanionic donor. The sulfonyl oxygens can also participate in coordination, leading to chelation. This bidentate (N,O-chelating) behavior is common for sulfonamide ligands and often results in stable five- or six-membered chelate rings with a metal center.[4][14]

Protocol 2: General Procedure for Synthesis of a Metal(II) Complex

This protocol provides a representative method for synthesizing a coordination complex, for example, with copper(II) or zinc(II).

Rationale: The synthesis requires deprotonation of the sulfonamide N-H proton to facilitate coordination. A base like sodium hydroxide or sodium ethoxide is used for this purpose. The reaction is typically performed in a solvent that can dissolve both the ligand and the metal salt, such as ethanol or methanol. Refluxing provides the necessary energy to overcome the activation barrier for complex formation.[13] The 2:1 ligand-to-metal stoichiometry is common, leading to complexes of the type [M(L)₂].[15]

Materials:

  • This compound (Ligand, L)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Ethanol or Methanol

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the ligand (2.0 eq.) in ethanol.

  • In a separate beaker, dissolve the base (e.g., NaOH, 2.0 eq.) in a minimal amount of water or ethanol and add it to the ligand solution. Stir for 20-30 minutes to form the sodium salt of the ligand (the deprotonated form).

  • In another beaker, dissolve the metal(II) salt (1.0 eq.) in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change or precipitation may be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.

  • Monitor the formation of the product precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then a small amount of cold deionized water to remove any unreacted salts.

  • Dry the resulting metal complex in a desiccator or under vacuum.

Workflow for Metal Complex Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation Ligand Dissolve Ligand (2 eq.) in Ethanol Deprotonation Add Base (e.g., NaOH) to Ligand Solution Ligand->Deprotonation Metal Dissolve Metal(II) Salt (1 eq.) in Ethanol Mixing Add Metal Salt Solution to Deprotonated Ligand Metal->Mixing Deprotonation->Mixing Reflux Reflux Mixture (3-6h) Mixing->Reflux Cool Cool to Room Temp Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Water Filter->Wash Dry Dry the Product Wash->Dry Complex Pure Metal Complex [M(L)₂] Dry->Complex

Caption: General workflow for the synthesis of a metal(II)-sulfonamide complex.

Part 3: Potential Applications in Research and Development

While specific applications for complexes of this compound are not yet established, the broader class of metal-sulfonamide complexes has shown significant promise in several areas, providing a strong rationale for investigating this specific system.

  • Antimicrobial and Antifungal Agents: Many metal complexes of sulfonamides exhibit enhanced antimicrobial activity compared to the free ligands.[16] The chelation to a metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential cellular processes.

  • Anticancer Therapeutics: Sulfonamide complexes of metals like ruthenium, titanium, and gold have demonstrated significant cytotoxic activity against various cancer cell lines.[8] A primary mechanism of action is the inhibition of carbonic anhydrase isozymes (CA IX and XII), which are overexpressed in many tumors and play a role in cancer cell proliferation and survival.[8]

  • Catalysis: Transition metal complexes are widely used as catalysts. Sulfonamide ligands can be used to tune the electronic and steric properties of a metal center, influencing its catalytic activity. For instance, iridium complexes with sulfonamide-based ligands have been developed for transfer hydrogenation reactions.[17] Dirhodium(II) complexes with sulfonamide ligands have also shown promise in cyclopropanation reactions.[18]

Conclusion

This compound is a readily synthesizable ligand with well-defined structural characteristics. Its sulfonamide functionality provides versatile coordination sites for binding to a wide range of metal ions. The protocols provided herein offer a robust foundation for the synthesis and purification of the ligand and its subsequent use in preparing novel metal complexes. Based on extensive research into analogous systems, the resulting coordination compounds are promising candidates for evaluation as antimicrobial, anticancer, or catalytic agents, making this an exciting area for further research and development.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamide ligands (L¹) and (L²) and their metal complexes (1)–(12). Available from: [Link]

  • Gowda, B. T., et al. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o877. Available from: [Link]

  • Shah, S. S. A., et al. (2013). Synthesis of Sulfonamides, Metal Complexes and the Study of In vitro Biological Activities. Current Bioactive Compounds, 9(3), 211-220. Available from: [Link]

  • John, P., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • John, P., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1983. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of metal complexes of sulfonamide. Available from: [Link]

  • Băbeanu, D. E., et al. (2022). New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. Molecules, 27(11), 3362. Available from: [Link]

  • Lounsbury, K. D., et al. (2024). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. Available from: [Link]

  • International Journal of Research in Advent Technology. (n.d.). A Simple and Green Protocol for Synthesis of New Sulfonamide Dyes On Silica Sulfuric Acid Support at Ambient Conditions. Available from: [Link]

  • Sharma, R., et al. (2021). Effect of Sulfonamide and Carboxamide Ligands on the Structural Diversity of Bimetallic RhII−RhII Cores: Exploring the Catalytic Activity of These Newly Synthesized Rh2 Complexes. Organometallics, 40(6), 723-732. Available from: [Link]

  • Sharma, S., & Kumar, V. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 11(47), 29330-29350. Available from: [Link]

  • Aliyu, H. N., & Sani, U. (2021). Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Science Journal of Analytical Chemistry, 9(4), 104-109. Available from: [Link]

  • ResearchGate. (n.d.). Biological activities of the ligand and its metal complexes against bacteria and fungus.... Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2019). Study on Novel Coordination Compounds Derived from Sulfonamide Based Ligands. Available from: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank, 2020(4), M1161. Available from: [Link]

  • Fornaro, T., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3144. Available from: [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Available from: [Link]

  • Wang, X., et al. (2014). Systematic investigation on the coordination chemistry of a sulfonated monoazo dye: Ligand-dominated d- and f-block derivatives. Dalton Transactions, 43(3), 1339-1347. Available from: [Link]

  • Parveen, S., et al. (n.d.). Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 596-603. Available from: [Link]

  • Bień, M., et al. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. International Journal of Molecular Sciences, 25(3), 1839. Available from: [Link]

  • ACS Publications. (2023). Sulfonium-Pincer Ligands Flexibility in Pt(II) Complexes. Available from: [Link]

  • Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o144. Available from: [Link]

  • TSI Journals. (n.d.). Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biologic. Available from: [Link]

  • R Discovery. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Available from: [Link]

  • Arab International University. (2022). Synthesis, characterization, and bioactivity of several metal complexes of (4-Amino-N-(5-methyl-isaxazol-3-yl)-benzenesulfonamide). Available from: [Link]

  • RSC Publishing. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Available from: [Link]

  • ResearchGate. (2022). Importance of Coordination Chemistry and Role of Sulfonamide Derived Compounds in Biological Activity -A Review. Available from: [Link]

Sources

Scalable production techniques for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Abstract

N-aryl sulfonamides are a cornerstone of modern medicinal chemistry, with the sulfonamide moiety being a privileged scaffold found in numerous FDA-approved drugs.[1][2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, a representative member of this important class of compounds. We delve into the rationale behind the chosen synthetic strategy, offering a comprehensive guide from reaction setup and purification to analytical characterization and safety considerations. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and efficient production method for N-aryl sulfonamides.

Introduction and Strategic Rationale

The synthesis of N-aryl sulfonamides is a critical transformation in organic and medicinal chemistry.[2] The target molecule, this compound, is synthesized via the reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) and 3,4-dimethylaniline. This method, a variant of the Hinsberg test, remains one of the most direct, cost-effective, and scalable approaches for constructing the crucial S-N bond.

Causality for Method Selection:

While modern synthetic methods involving transition-metal catalysis or novel nitrogen sources have emerged, the classical nucleophilic substitution of a sulfonyl chloride with an amine is unparalleled for its industrial applicability.[3][4] The key advantages for scalable production include:

  • Starting Material Availability: Both p-toluenesulfonyl chloride and 3,4-dimethylaniline are readily available, commodity chemicals, which is a primary consideration for large-scale synthesis.

  • Reaction Efficiency: The reaction typically proceeds with high conversion and yield under mild conditions.

  • Process Simplicity: The reaction does not require specialized catalysts or inert atmospheric conditions, simplifying the reactor setup and reducing overall costs.[5]

  • Product Isolation: The product is a stable, crystalline solid, which facilitates isolation and purification via standard techniques like precipitation and recrystallization.[6][7]

This guide will focus on an aqueous base-mediated approach, which is environmentally preferable to using organic solvents and amine bases for large-scale operations.

Reaction Scheme and Workflow

The overall process involves the synthesis of the crude product followed by purification through recrystallization.

ReactionScheme cluster_reactants cluster_products r1 3,4-Dimethylaniline p1 N-(3,4-Dimethylphenyl)-4- methylbenzenesulfonamide r1->p1  NaOH (aq) / H₂O  Room Temperature r2 p-Toluenesulfonyl Chloride (TsCl) r2->p1 p2 HCl (neutralized by base)

Caption: Reaction scheme for the synthesis of the target sulfonamide.

The logical flow from initial reaction to final pure product is critical for ensuring high yield and purity on a larger scale.

Caption: Experimental workflow from synthesis to quality control.

Detailed Experimental Protocols

Part A: Synthesis of this compound

This protocol is designed for a laboratory scale (e.g., 5-10 g) and can be linearly scaled with appropriate considerations for heat transfer and mixing.

Materials:

  • 3,4-Dimethylaniline (99%)

  • p-Toluenesulfonyl chloride (TsCl, 98%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol (95%)

  • Dichloromethane (DCM) for TLC

  • Hexane for TLC

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylaniline (5.00 g, 41.3 mmol) in 50 mL of distilled water.

  • Base Addition: To this suspension, add a solution of sodium hydroxide (2.00 g, 50.0 mmol) in 20 mL of water. Stir until the aniline fully dissolves. Cool the reaction mixture to 10-15 °C using an ice-water bath.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (8.25 g, 43.3 mmol) in a suitable organic solvent that is immiscible with water, such as dichloromethane (50 mL), and place it in the dropping funnel. Add the TsCl solution dropwise to the vigorously stirred aqueous solution over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:DCM solvent system.

  • Product Isolation: Upon completion, the product will often precipitate as a white solid. If an organic solvent was used for the TsCl addition, transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and brine. If the reaction was performed in a biphasic system without a fully miscible solvent, simply filter the solid product directly from the reaction mixture.

  • Washing: The collected solid is transferred to a beaker and stirred with 100 mL of cold water to remove any inorganic salts. Collect the solid by vacuum filtration using a Büchner funnel.[6]

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is 85-95%.

Part B: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility at different temperatures.[7]

Procedure:

  • Solvent Selection: An ethanol/water mixture is an effective solvent system for this compound.[6]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a boil to dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum to a constant weight.

Analytical Characterization and Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[8]

ParameterExpected ResultSource
Appearance Colorless or white crystalline solid[6]
Melting Point ~114-116 °C[9]
Molecular Formula C₁₅H₁₇NO₂S[6]
Molecular Weight 275.36 g/mol [6]
¹H NMR (CDCl₃) δ ~7.7 (d, 2H), ~7.2 (d, 2H), ~6.8-7.0 (m, 3H), ~6.5 (s, 1H, NH), 2.4 (s, 3H), 2.2 (s, 6H)[6]
IR (KBr, cm⁻¹) ~3260 (N-H stretch), ~1330 & ~1160 (S=O asymmetric & symmetric stretch)[10]
Purity (HPLC) >98%Standard

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.

Scalability and Safety Considerations

Scaling Up: Transitioning from a lab-scale batch to pilot or industrial production requires careful consideration of physical and chemical parameters.

  • Heat Management: The reaction is exothermic. On a large scale, efficient heat exchange systems are crucial to maintain temperature control and prevent runaway reactions.

  • Mixing: Effective agitation is required to ensure homogeneity, especially in a biphasic system, to maximize the interfacial area for reaction.

  • Process Automation: For industrial production, automating reagent addition and temperature control can improve consistency and safety. Continuous flow reactors can also be considered for high-volume manufacturing.[11][12]

Safety Precautions: Adherence to safety protocols is mandatory. Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It reacts with water, so handle it in a well-ventilated fume hood and avoid moisture.

    • 3,4-Dimethylaniline: Toxic and readily absorbed through the skin. Avoid inhalation and skin contact.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic solvents and solid waste according to institutional and local environmental regulations.

References

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Journal of Organic Chemistry, 80(7), 3504-3511. Available at: [Link]

  • Liu, W., Chen, J., & Su, W. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Molecules. Available at: [Link]

  • Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o877. Available at: [Link]

  • Beaudoin, D., et al. (2013). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synfacts. Available at: [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. Available at: [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate. Available at: [Link]

  • May, S. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • Google Patents. (2012). CN102584647A - Industrial production method for toluene sulfonamide. Google Patents.
  • Google Patents. (1957). US2777844A - Sulfonamide purification process. Google Patents.
  • John, P., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. PMC. Available at: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • John, P., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental issues, and offer evidence-based strategies for yield optimization.

Reaction Overview: The Hinsberg Test Principle in Practice

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction, specifically the sulfonylation of a primary amine. This reaction is conceptually related to the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines.

In this synthesis, the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (also known as tosyl chloride or TsCl). A base is required to facilitate the reaction by deprotonating the amine and neutralizing the hydrochloric acid (HCl) byproduct that is formed.

Reaction Scheme:

Caption: A troubleshooting workflow for diagnosing low product yield.

Detailed Explanations:

  • Degradation of Tosyl Chloride: Tosyl chloride is highly susceptible to hydrolysis by atmospheric moisture, breaking down into p-toluenesulfonic acid, which is unreactive. Always use a fresh bottle or a properly stored (desiccated) reagent. The presence of a strong acidic smell is an indicator of degradation.

  • Oxidation of 3,4-Dimethylaniline: Anilines, in general, are prone to air oxidation, which leads to the formation of colored impurities that can interfere with the reaction. If your 3,4-dimethylaniline is dark brown or black instead of a pale yellow or colorless liquid, it should be purified by distillation before use.

  • Ineffective Base: The base plays two critical roles: it deprotonates the aniline to increase its nucleophilicity, and it scavenges the HCl produced. If the base is too weak or sterically hindered, the reaction will be slow. Pyridine is often used as it can also act as a solvent and a nucleophilic catalyst. However, triethylamine (TEA) is also a common and effective choice.

  • Incorrect Solvent: Using protic solvents like water or alcohols is a major error, as they will readily react with the highly reactive tosyl chloride. Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are standard.

Q2: My reaction mixture turned dark brown/black. What does this mean and can I salvage my product?

This is almost always due to the oxidation of the 3,4-dimethylaniline starting material. While it is best to start with pure materials, it is often possible to salvage the product.

  • Cause: The presence of air and potential trace metal impurities can catalyze the oxidation and polymerization of the aniline.

  • Solution: Proceed with the work-up as planned. The colored impurities are often highly polar or polymeric and can usually be removed during the purification steps.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.

    • Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is a very effective method for removing colored impurities and separating the desired product.

Q3: I see two spots on my TLC plate after the reaction. What is the likely side product?

Assuming one spot is your desired product, the second spot is most commonly one of two things:

  • Unreacted 3,4-Dimethylaniline: This is likely if the reaction has not gone to completion. The aniline will be more polar than the sulfonamide product and will have a lower Rf value on the TLC plate.

  • Bis(tosyl)amine Side Product: In the presence of a strong base, the initially formed this compound still has an acidic N-H proton. The base can deprotonate this sulfonamide, forming an anion that can then react with a second molecule of tosyl chloride. This forms a bis-sulfonated product, N-(4-methylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide. This side product is less polar than the desired product and will have a higher Rf value.

Minimizing Bis(tosyl)amine Formation:

  • Control Stoichiometry: Avoid using a large excess of tosyl chloride. A 1:1 to 1:1.1 ratio of aniline to tosyl chloride is recommended.

  • Slow Addition: Add the tosyl chloride solution slowly to the aniline/base mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of tosyl chloride low, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

Frequently Asked Questions (FAQs)

  • What is the role of pyridine in this reaction? Pyridine serves multiple functions. It is a moderately strong base that neutralizes the HCl byproduct. It can also act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly electrophilic N-tosylpyridinium salt, which is then more readily attacked by the aniline. Finally, it can also be used as the reaction solvent.

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside spots of your starting materials (3,4-dimethylaniline and tosyl chloride). The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).

  • What are the critical safety precautions for this synthesis?

    • Tosyl Chloride: It is a lachrymator (causes tearing) and is corrosive. It reacts with water, so handle it in a fume hood and avoid moisture.

    • 3,4-Dimethylaniline: This compound is toxic and readily absorbed through the skin. Always wear gloves and work in a well-ventilated fume hood.

    • Pyridine: Has a strong, unpleasant odor and is flammable and toxic. Handle exclusively in a fume hood.

    • Dichloromethane (DCM): Is a suspected carcinogen. Use appropriate personal protective equipment (PPE) and work in a fume hood.

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield and minimize side product formation.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes.

  • Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 15-20 minutes using an addition funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

  • Quenching: Quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

  • Work-up:

    • Separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any remaining aniline), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure product as a white or off-white solid.

Data Presentation: Effect of Base on Yield

The choice of base can significantly impact the reaction outcome. The following table summarizes typical yields obtained with different bases under otherwise similar conditions.

BasepKa of Conjugate AcidTypical Yield (%)Notes
Pyridine5.285-92%Acts as a base and catalyst. Reaction is often clean.
Triethylamine (TEA)10.788-95%Stronger, non-nucleophilic base. Often gives slightly higher yields.
No BaseN/A< 5%Reaction stalls as HCl produced protonates the starting aniline, deactivating it.
Sodium Bicarbonate (NaHCO₃)6.4 (for H₂CO₃)40-60%Weak inorganic base. Less effective, leading to slower reaction and lower yields.

Mechanistic Visualization

The core mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride.

Caption: Reaction mechanism for sulfonamide formation.

References

  • Title: The Hinsberg Test for Amines Source: Master Organic Chemistry URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library (Book) URL: [Link]

  • Title: 4-Dimethylaminopyridine Source: Wikipedia URL: [Link]

  • Title: Triethylamine Source: PubChem, National Center for Biotechnology Information URL: [Link]

Optimizing reaction temperature for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction temperature for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide Content type: Technical Support Center / Troubleshooting Guide Audience: Researchers, scientists, and drug development professionals.

Subject: Temperature Control for this compound Synthesis

Status: Active Analyst: Senior Application Scientist Last Updated: February 24, 2026

Executive Summary

The synthesis of this compound (via the N-tosylation of 3,4-dimethylaniline) is a thermodynamically favorable but kinetically sensitive nucleophilic substitution. Temperature is the primary variable governing the competition between the desired mono-sulfonylation, the undesired bis-sulfonylation, and the hydrolysis of the sulfonyl chloride reagent.

This guide provides an evidence-based optimization strategy, moving beyond generic protocols to address the specific electronic and steric properties of the 3,4-dimethylaniline substrate.

Module 1: The Thermodynamics of Selectivity (The "Why")

Q: Why is the reaction temperature critical for this specific substrate? A: 3,4-Dimethylaniline is an electron-rich aniline due to the inductive effect (+I) of the two methyl groups. This makes the amino group highly nucleophilic.

  • At uncontrolled temperatures (>35°C): The enhanced nucleophilicity leads to a second attack on the sulfonamide nitrogen, forming the bis-tosyl impurity (N,N-bis(4-methylbenzenesulfonyl)-3,4-dimethylaniline).

  • At unoptimized low temperatures (<0°C): While kinetic control is achieved, the solubility of the structured p-toluenesulfonyl chloride (TsCl) in non-polar solvents (like DCM) decreases, leading to heterogeneous mixtures and stalling the reaction.

Q: What is the target temperature profile? A: The "Sawtooth" Profile.

  • Phase I (Addition): 0°C to 5°C. Controls the initial exotherm.

  • Phase II (Propagation): 23°C to 25°C (Room Temperature). Ensures complete conversion.

  • Phase III (Quench): 40°C (Optional/Brief). Only used if hydrolysis of excess TsCl is required prior to workup.

Module 2: Troubleshooting & FAQs
Scenario A: "I am seeing significant Bis-Sulfonamide impurities."

Diagnosis: Thermal Runaway or Localized Hotspots. Technical Explanation: The reaction between an amine and sulfonyl chloride is exothermic.[1] If TsCl is added too quickly at room temperature, the local temperature at the injection site can spike, overcoming the activation energy barrier for the formation of the thermodynamically stable bis-sulfonamide. Corrective Action:

  • Cool Down: Chill the reaction vessel to 0°C before adding TsCl.

  • Dilution: Dissolve TsCl in a minimal amount of solvent (DCM) and add it dropwise rather than as a solid.

  • Stoichiometry Check: Ensure you are not using >1.1 equivalents of TsCl.

Scenario B: "The reaction stalls at 60-70% conversion."

Diagnosis: Cold-Induced Solubility Crash or HCl Inhibition. Technical Explanation: If the reaction is kept at 0°C for too long, the pyridinium hydrochloride (or triethylammonium chloride) byproduct may precipitate, coating the unreacted amine and physically blocking the reaction sites. Corrective Action:

  • The "Warm-Up" Step: After the addition of TsCl is complete (approx. 30 mins), remove the ice bath and allow the mixture to reach 25°C naturally.

  • Solvent Choice: If using DCM, ensure adequate volume (10-15 mL per mmol). If using water/acetone (Schotten-Baumann), ensure vigorous stirring to maximize interfacial surface area.

Scenario C: "My yield is low, and I see unreacted Tosyl Chloride."

Diagnosis: Hydrolysis Competition. Technical Explanation: If using an aqueous base (Schotten-Baumann conditions) or wet solvents at elevated temperatures (>40°C), the water competes effectively with the aniline as a nucleophile, hydrolyzing TsCl to p-toluenesulfonic acid (TsOH). Corrective Action:

  • Dry Conditions: Use anhydrous DCM and Pyridine for the primary reaction.

  • Temperature Cap: Never heat above 30°C during the reaction phase.

Module 3: Optimized Experimental Protocol

Method: Pyridine-Catalyzed N-Tosylation in Dichloromethane (DCM).[2] Rationale: Pyridine acts as both a base (acid scavenger) and a nucleophilic catalyst (forming a reactive N-tosylpyridinium intermediate), allowing the reaction to proceed efficiently at lower temperatures.

Step-by-Step Workflow:

  • Preparation (T = 25°C):

    • Charge a dry round-bottom flask with 3,4-dimethylaniline (1.0 equiv) and anhydrous DCM (0.1 M concentration).

    • Add Pyridine (2.0 - 3.0 equiv). Stir until homogeneous.

  • Cooling (T = 0°C):

    • Submerge the flask in an ice-water bath. Allow internal temperature to equilibrate to <5°C.

  • Addition (T = 0°C → 5°C):

    • Dissolve 4-methylbenzenesulfonyl chloride (TsCl) (1.1 equiv) in a minimal volume of DCM.

    • Add the TsCl solution dropwise over 20-30 minutes. Crucial: Monitor internal temp; do not exceed 10°C.

  • Reaction (T = 23°C):

    • Remove the ice bath. Stir at room temperature for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Quench & Workup:

    • Dilute with DCM. Wash sequentially with:

      • 1M HCl (to remove excess pyridine).

      • Saturated NaHCO₃ (to remove TsOH/hydrolyzed TsCl).

      • Brine.[3][4]

    • Dry over Na₂SO₄ and concentrate.[3]

  • Crystallization:

    • Recrystallize the crude solid from Ethanol/Water (4:1) .

Module 4: Data Visualization
Figure 1: Reaction Pathway & Temperature Influence

This diagram illustrates the kinetic competition managed by temperature control.

ReactionPathways cluster_0 Reactants cluster_1 cluster_2 Aniline 3,4-Dimethylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack TsCl Tosyl Chloride TsCl->Intermediate Hydrolysis TsOH (Hydrolysis) TsCl->Hydrolysis Moisture + Heat Product Target Sulfonamide (Mono-tosyl) Intermediate->Product Optimal: 0°C -> 25°C Kinetic Control BisProduct Bis-Sulfonamide (Impurity) Product->BisProduct High Temp (>40°C) Excess TsCl

Caption: Figure 1. Kinetic pathways showing the divergence between the desired mono-sulfonylation (green path) and thermal byproducts (red paths).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve yield or purity issues.

Troubleshooting Start Issue Detected Q1 Is the impurity Bis-Sulfonamide? Start->Q1 Q2 Is the Yield Low (<60%)? Q1->Q2 No Action1 Reduce Addition Temp to 0°C. Slow down addition rate. Q1->Action1 Yes Action2 Check TLC for Starting Material. Q2->Action2 Yes Result1 SM Present: Incomplete Reaction Action2->Result1 Result2 No SM: Loss during Workup Action2->Result2 Fix1 Warm to 25°C. Extend time. Check Pyridine quality. Result1->Fix1 Fix2 Check pH of aqueous layer. Product may be trapped in salt form. Result2->Fix2

Caption: Figure 2. Logic flow for diagnosing temperature-related synthetic failures.

Module 5: Comparative Data (Temperature Effects)
Parameter0°C Isothermal 25°C Isothermal Reflux (40°C+) Optimized (0°C → 25°C)
Reaction Rate SlowModerateFastControlled
Bis-Sulfonamide < 1%2-5%> 10%< 1%
Hydrolysis Risk LowLowHighLow
Solubility Poor (Precipitation)GoodExcellentGood
Typical Yield 60-70%75-85%60-70% (Impure)85-95%
References
  • Shetty, M. M., & Gowda, B. T. (2005). Synthesis and Characterization of this compound. Journal of Chemical Crystallography.

  • Organic Syntheses. (2010). General Procedures for Sulfonylation of Amines. Organic Syntheses, Coll. Vol. 11, p. 231.

  • BenchChem Technical Support. (2025). Protocol for N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis (Analogous Procedure).

  • National Institutes of Health (NIH). (2021). Synthesis process optimization and field trials of insecticide candidates (Sulfonylation Conditions). Scientific Reports.

  • Field, L., & Clark, R. D. (1963). Methyl p-Tolyl Sulfone (Reactivity of Tosyl Chloride). Organic Syntheses, Coll. Vol. 4, p.674.

Sources

Purification challenges of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Ticket ID: #PUR-515-56-0 Status: Open Assigned Specialist: Senior Application Scientist Subject: Purification & Isolation Challenges[1]

Executive Summary

You are encountering difficulties purifying This compound . This compound belongs to the


-aryl sulfonamide class, synthesized via the condensation of 3,4-dimethylaniline (3,4-xylidine) and 

-toluenesulfonyl chloride (TsCl).

The primary challenges with this scaffold are typically:

  • "Oiling Out" : The product separates as a viscous oil rather than a crystal during cooling.[1]

  • Co-elution : Unreacted TsCl or 3,4-dimethylaniline co-migrating on silica.[1]

  • Bis-sulfonylation : Formation of the

    
    -disulfonylated byproduct.[1]
    

Below are the specific troubleshooting modules designed to resolve these issues using chemical causality rather than trial-and-error.

Module 1: The "pH Swing" Purification Protocol

User Question: Column chromatography is failing to separate the starting amine from my product. How do I get pure material without running a column?

Technical Insight: Reliance on silica chromatography for this compound is often inefficient.[1] The most robust purification method exploits the acidity of the sulfonamide N-H proton (pKa


 10). Unlike the starting amine (basic) or the bis-sulfonamide impurity (neutral), your target molecule can be reversibly deprotonated.

The Protocol: We recommend a Base-Acid Extraction Swing instead of chromatography.

  • Dissolution: Dissolve your crude reaction mixture in 1.0 M NaOH (aqueous).

    • Mechanism:[2][3][4][5][6] The target sulfonamide becomes the water-soluble sodium salt (

      
      ).[1]
      
    • Fate of Impurities:

      • Unreacted 3,4-dimethylaniline: Remains organic/insoluble (it cannot be deprotonated).[1]

      • Bis-sulfonamide: Remains organic/insoluble (no acidic proton).[1]

      • TsCl: Slowly hydrolyzes to water-soluble tosylate (remove in next step).[1]

  • Organic Wash: Wash the basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
    ).
    
    • Action: Discard the organic layer. You have now physically removed the unreacted amine and bis-sulfonamide.[1]

  • Precipitation: Acidify the aqueous layer carefully with 1.0 M HCl to pH ~2-3.[1]

    • Result: The target sulfonamide protonates, becomes insoluble in water, and precipitates as a solid.

  • Filtration: Collect the white solid by vacuum filtration.[1] Wash with water to remove residual salts.[1]

Visualization of Logic:

pH_Swing Crude Crude Mixture (Target + Amine + Bis-product) NaOH Add 1.0 M NaOH Crude->NaOH Separation Phase Separation NaOH->Separation Org_Layer Organic Layer (Contains Impurities: Amine, Bis-sulfonamide) Separation->Org_Layer Wash with DCM Aq_Layer Aqueous Layer (Contains Target as Salt) Separation->Aq_Layer Discard Discard Org_Layer->Discard Acidify Acidify with HCl Aq_Layer->Acidify Precipitate Target Precipitates (Pure Solid) Acidify->Precipitate

Caption: Logical flow of the "pH Swing" method to isolate N-aryl sulfonamides based on pKa differences.

Module 2: Troubleshooting "Oiling Out"

User Question: I tried recrystallizing from ethanol, but the product separates as a yellow oil at the bottom of the flask. How do I induce crystallization?

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with methylated aromatics like 3,4-dimethylphenyl derivatives due to their low melting points and high lipophilicity.[1]

Corrective Actions:

ParameterRecommendationWhy?
Solvent System Ethanol/Water (9:1) or Methanol/Water Pure ethanol is often too good a solvent.[1] Adding water increases polarity, forcing the hydrophobic xylidine ring to organize into a lattice.
Seeding Essential If you lack seed crystals, scratch the glass interface vigorously with a glass rod. This creates micro-abrasions that serve as nucleation sites.[1]
Temperature Slow Cooling Rapid cooling traps impurities, lowering the melting point further (colligative property), which promotes oiling. Wrap the flask in foil/cotton to cool slowly.

The "Rescue" Protocol for Oiled Batches:

  • Re-heat the mixture until the oil dissolves completely (add slightly more Ethanol if needed).

  • Add water dropwise at boiling until a faint turbidity persists.

  • Add 1 drop of Ethanol to clear it.[1]

  • Remove from heat and immediately add a seed crystal (or scratch the glass).

  • Let it stand undisturbed.[1] Do not put it in an ice bath immediately.

Module 3: Removal of Trace Color (Pink/Brown)

User Question: My product is chemically pure by NMR but has a persistent pinkish/brown hue.

Technical Insight: This color arises from the oxidation of trace unreacted 3,4-dimethylaniline (xylidine) into quinone-like species.[1] These are highly colored even at ppm levels.[1]

Solution:

  • Charcoal Treatment: During recrystallization, add Activated Carbon (5% wt/wt) to the boiling solution.

  • Filtration: Filter hot through a Celite pad to remove the carbon.[1]

  • Bisulfite Wash: If the color persists, wash the solid product with a 5% Sodium Bisulfite (

    
    ) solution. This reduces the colored quinoid impurities back to colorless hydroquinones or water-soluble adducts.[1]
    

Module 4: Bis-sulfonylation Prevention

User Question: I see a spot on TLC with a higher Rf than my product. Is this the bis-sulfonamide?

Technical Insight: Yes. The sulfonamide nitrogen is still nucleophilic. If you use excess TsCl or too strong a base (like NaH), the product reacts again to form


.[1]

Diagnostic Check:

  • TLC: Bis-sulfonamides are less polar (no H-bond donor)

    
     Higher Rf in EtOAc/Hexane.[1]
    
  • Solubility: Bis-sulfonamides are insoluble in 1M NaOH (Module 1 will remove them).[1]

Prevention:

  • Maintain strictly 1:1 stoichiometry of TsCl.

  • Use a milder base like Pyridine or Sodium Carbonate (

    
    ) rather than strong hydrides.[1]
    

References

  • Gowda, B. T., et al. (2012). Structure of 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide. This crystallographic study confirms the structural conformation and hydrogen bonding networks essential for understanding solubility.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman. (Standard reference for the "pH Swing" alkali extraction of sulfonamides).
  • BenchChem Technical Support . Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (Provides protocols for quenching TsCl to facilitate purification).

  • Org. Synth. 2010, 87, 231 . Synthesis of N-Benzyl-4-methylbenzenesulfonamide. (Analogous procedure demonstrating the ethanol recrystallization and aqueous workup for N-aryl sulfonamides). [7]

Sources

Minimizing side reactions in N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide Synthesis Ticket ID: TS-SYN-34DMP-TsCl Status: Open Analyst: Senior Application Scientist

Executive Summary & Core Directive

You are encountering challenges in the sulfonylation of 3,4-dimethylaniline (3,4-xylidine) with p-toluenesulfonyl chloride (TsCl).

The central chemical conflict in this synthesis is the competition between nucleophilicity and acidity .

  • The Goal: The primary amine (

    
    ) attacks the sulfonyl chloride to form the sulfonamide.
    
  • The Problem (Bis-sulfonylation): The product (sulfonamide) contains an acidic proton (

    
    ). In the presence of excess base or TsCl, this proton is removed, creating a sulfonamide anion (
    
    
    
    ) which is a potent nucleophile. This anion attacks a second molecule of TsCl, forming the unwanted N,N-ditosyl species.

Because your starting material (3,4-dimethylaniline) has two electron-donating methyl groups, it is more nucleophilic than unsubstituted aniline. This increases the reaction rate but also heightens the risk of oxidation and side reactions.

Critical Process Parameters (CPPs)

The following parameters determine the fate of your reaction.

ParameterRecommended SettingScientific Rationale
Stoichiometry 1.0 : 1.0 (Amine:TsCl)Excess TsCl guarantees bis-sulfonylation. It is better to leave slight unreacted amine (easier to wash out) than to generate bis-product.
Temperature

Low initial temperature suppresses the deprotonation of the product, kinetically favoring mono-substitution.
Base Selection Pyridine (Traditional) or

(Biphasic)
Pyridine acts as both solvent and acid scavenger. Inorganic bases in biphasic systems (Schotten-Baumann) prevent bis-sulfonylation by keeping the product in the organic phase and the base in the aqueous phase.
Addition Rate Slow / DropwiseHigh local concentration of TsCl promotes bis-sulfonylation.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Note how the "Red Pathway" leads to the impurity.

ReactionPathway Start 3,4-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + TsCl TsCl p-TsCl (Electrophile) Hydrolysis TsOH (Hydrolysis Product) TsCl->Hydrolysis + H2O Product Target Sulfonamide (Mono-substituted) Intermediate->Product - HCl Anion Sulfonamide Anion (Deprotonated) Product->Anion + Base (Deprotonation) BisProduct Bis-Sulfonamide (Impurity) Anion->BisProduct + Excess TsCl

Caption: Kinetic competition between mono-sulfonylation (Green) and bis-sulfonylation (Red).

Troubleshooting Guide (FAQs)

Issue #1: "I am seeing two spots on my TLC close together."

Diagnosis: Bis-sulfonylation.[1] The bis-sulfonamide is less polar than the mono-sulfonamide (no H-bond donor) and typically runs higher on TLC (Silica/Hexane:EtOAc). Solution:

  • Check Stoichiometry: Ensure you are using strictly 1.0 equivalent of TsCl. Do not use excess "to drive the reaction."

  • Reverse Addition: Dissolve the TsCl in solvent and add the amine to it? NO. Always add TsCl to the amine. This ensures the amine is always in excess relative to the chloride during the addition, statistically favoring mono-substitution.

  • Rescue: If the bis-product is formed, refluxing the crude mixture in ethanol with NaOH for 30 minutes can selectively hydrolyze the N-S bond of the bis-product back to the mono-sulfonamide (the second sulfonyl group is more labile).

Issue #2: "My yield is low, and I isolated p-Toluenesulfonic acid (TsOH)."

Diagnosis: Hydrolysis of Reagent.[2] TsCl is moisture sensitive. If your solvent (DCM or Pyridine) is wet, water competes with the amine. Solution:

  • Dry Solvents: Use anhydrous DCM.[3]

  • Quality Check: TsCl degrades over time. If your TsCl smells strongly of acid or is sticky/wet, recrystallize it from hexane/chloroform before use.

  • Alternative: Switch to the Schotten-Baumann method (Method B below), which tolerates water by design.

Issue #3: "The reaction mixture turned dark purple/brown."

Diagnosis: Oxidation of 3,4-dimethylaniline. Electron-rich anilines (like xylidines) are prone to oxidation by air, forming quinones or azo-oligomers. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Purification: These colored impurities are usually highly polar. A filtration through a short pad of silica gel (eluting with DCM) usually removes the color before recrystallization.

Validated Experimental Protocols

Method A: The Anhydrous Standard (High Yield)

Best for small scale or when water exclusion is easy.

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and purge with

    
    .
    
  • Dissolution: Add 3,4-dimethylaniline (10 mmol, 1.21 g) and anhydrous Pyridine (20 mL). Cool to

    
     in an ice bath.
    
  • Addition: Dissolve p-TsCl (10 mmol, 1.90 g) in minimal anhydrous DCM (5 mL). Add this solution dropwise to the amine over 20 minutes.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC.[3][4][5]

  • Workup (Critical):

    • Pour mixture into 1M HCl (100 mL) containing ice. Why? This converts excess pyridine into water-soluble pyridinium chloride and protonates any unreacted aniline.

    • Extract with EtOAc (

      
       mL).
      
    • Wash organic layer with water, then brine. Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (approx 4:1 ratio).

Method B: The "Green" Biphasic (High Selectivity)

Best for preventing bis-sulfonylation.

  • Setup: Flask open to air (or

    
     if oxidation is severe).
    
  • Aqueous Phase: Dissolve

    
     (12 mmol, 1.2 eq) in Water (15 mL). Add 3,4-dimethylaniline  (10 mmol).
    
  • Organic Phase: Dissolve p-TsCl (10 mmol) in EtOAc or Acetone (15 mL).

  • Reaction: Add the organic phase to the aqueous phase. Stir vigorously (high shear) at RT.

    • Mechanism:[2][3][6] As the sulfonamide forms, it remains in the organic phase.[7] The base stays in the water. The deprotonation of the sulfonamide (which requires base) is inhibited by phase separation, preventing bis-sulfonylation.

  • Workup: Separate layers. Acidify the organic layer slightly to remove trapped base. Evaporate and recrystallize.[8]

Purification Decision Tree

Use this logic flow to determine the best cleanup strategy based on your crude impurity profile.

PurificationLogic Crude Crude Reaction Mixture CheckTLC Analyze TLC Crude->CheckTLC BisPresent Is Bis-Sulfonamide Present? (High Rf Spot) CheckTLC->BisPresent Color Is it Purple/Brown? BisPresent->Color No ActionHydrolysis Base Hydrolysis (Reflux NaOH/EtOH) BisPresent->ActionHydrolysis Yes Pyridine Smells of Pyridine? Color->Pyridine No ActionSilica Silica Plug Filtration (Remove Polar Oligomers) Color->ActionSilica Yes ActionAcidWash Wash with 1M HCl Pyridine->ActionAcidWash Yes Recryst Final Recrystallization (EtOH/H2O) Pyridine->Recryst No ActionHydrolysis->Color ActionSilica->Pyridine ActionAcidWash->Recryst

Caption: Logic flow for purifying this compound.

References

  • Marvel, C. S.; Hiers, G. S. "p-Toluenesulfonyl Chloride." Organic Syntheses, Coll. Vol. 1, p.145 (1941). (Foundational reference for TsCl handling and purification).

  • Shetty, P. & Gowda, B. T. "this compound."[9] Acta Crystallographica Section E, E61, o877-o879 (2005). (Specific crystallographic and structural data for the target molecule).

  • BenchChem Technical Support. "Synthesis of Pyridine-Containing Sulfonamides: Protocols and Side Reactions." (General protocols for sulfonylation).

  • EPA CompTox Dashboard. "this compound Properties." (Physicochemical properties and safety data).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463 (1988). (Reference for pKa values of sulfonamides).

Sources

Enhancing stability of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide in solution

[1][2]

CAS Registry Number: 640-61-9 Synonyms: N-(3,4-Xylyl)-p-toluenesulfonamide; 4-Methyl-N-(3,4-dimethylphenyl)benzenesulfonamide Molecular Formula:

Molecular Weight:12

Welcome to the Technical Support Center

This guide addresses the stability, solubility, and handling of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (hereafter referred to as NDMB ).[1][2] As a sulfonamide derivative featuring a hydrophobic tosyl group and a dimethyl-substituted aniline ring, NDMB presents specific challenges regarding aqueous solubility and crystallization that are often mistaken for chemical degradation.

This resource is designed for researchers observing precipitation, inconsistent assay results, or degradation peaks in HPLC.

Module 1: Diagnostic Workflow

Before altering your protocol, determine if your issue is Thermodynamic Instability (chemical breakdown) or Kinetic Instability (precipitation/aggregation).[1][2]

Troubleshooting Logic Flow

TroubleshootingFlowStartIssue ObservedObs1Visible Particulates / CloudinessStart->Obs1Obs2Loss of Potency / New HPLC PeaksStart->Obs2SolCheckCentrifuge sample.Redissolve pellet in 100% DMSO.Obs1->SolCheckStabCheckCheck Storage Conditions(Light, pH, Temp)Obs2->StabCheckHPLC_SolRun HPLC on redissolved pellet.Is the main peak NDMB?SolCheck->HPLC_SolRes_PrecipDiagnosis: Precipitation(See Module 2)HPLC_Sol->Res_PrecipYesRes_DegradDiagnosis: Degradation(See Module 3)HPLC_Sol->Res_DegradNoStab_LightWas sample exposed to UV/Light?StabCheck->Stab_LightRes_PhotoDiagnosis: Photolysis(S-N bond cleavage)Stab_Light->Res_PhotoYesStab_pHWas pH < 3 or > 10?Stab_Light->Stab_pHNoRes_HydroDiagnosis: Hydrolysis(Acid/Base Catalyzed)Stab_pH->Res_HydroYes

Figure 1: Diagnostic decision tree to distinguish between solubility artifacts and true chemical degradation.[1][2]

Module 2: Solubility & Precipitation (The Primary Issue)

The Science: NDMB is highly lipophilic.[1][2] Crystallographic studies reveal that NDMB molecules form infinite supramolecular chains via N-H[1][2]···O hydrogen bonds in the crystal lattice [1].[1][2] This strong intermolecular networking creates high lattice energy, making the compound resistant to dissolving in water.[1]

Common Failure Mode: Directly spiking a high-concentration DMSO stock into aqueous media (PBS, cell culture medium) causes "shock precipitation."[1][2] The compound crashes out faster than it can disperse, forming micro-crystals that are invisible to the naked eye but reduce bio-availability.[1][2]

Optimized Solubilization Protocol
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous)Disrupts intermolecular H-bonds effectively.[1][2]
Stock Conc. Max 50 mM Avoids supersaturation during storage.
Co-Solvent Tween-80 (0.1%) or Cyclodextrin Provides a hydrophobic core to shield the dimethylphenyl ring in aqueous buffers.[1][2]
Dilution Method Intermediate Dilution Prevents shock precipitation (see below).[1][2]
Step-by-Step: The "Intermediate Dilution" Method

Use this method for cellular assays to ensure stability in media.[1][2]

  • Prepare Master Stock: Dissolve NDMB in 100% anhydrous DMSO to 10 mM.

  • Create Intermediate: Dilute the Master Stock 1:10 into pure ethanol or PEG-400 (Result: 1 mM).

  • Final Spiking: Spike the Intermediate solution into your aqueous buffer/media while vortexing rapidly.

    • Target: Final DMSO/Ethanol concentration < 0.5%.[2]

  • Validation: Measure absorbance at 600nm (OD600). An increase >0.05 indicates precipitation.

Module 3: Chemical Stability Profile

If solubility is ruled out, NDMB is susceptible to specific degradation pathways under stress.[2]

Hydrolysis (Acid/Base Catalyzed)

Sulfonamides are generally stable at neutral pH.[1][2] However, the S-N bond is the weak link.[1][2]

  • Acidic Conditions (pH < 3): Protonation of the nitrogen facilitates nucleophilic attack by water, cleaving the bond to yield p-toluenesulfonic acid and 3,4-dimethylaniline.[1][2]

  • Basic Conditions (pH > 10): The sulfonamide N-H proton (pKa ~10) is removed, forming a stable salt.[1][2] However, extreme heat + base can force hydrolysis.[2]

Photodegradation

Aryl sulfonamides absorb UV light.[2] Excitation can lead to homolytic cleavage of the S-N bond, generating radical species that react with solvent or oxygen [2].[1]

Degradation Pathway Diagram

DegradationPathcluster_HydrolysisHydrolysis (Extreme pH + Heat)cluster_PhotoPhotolysis (UV Light)NDMBNDMB(Parent)Acidp-Toluenesulfonic AcidNDMB->AcidH3O+ / HeatAmine3,4-DimethylanilineNDMB->AmineH3O+ / HeatRadicalSulfonyl Radical(Reactive)NDMB->Radicalhν (UV)SO2SO2 ExtrusionRadical->SO2

Figure 2: Primary degradation pathways.[1][2] Hydrolysis yields the parent acid and amine; photolysis generates radical intermediates.[1][2]

Module 4: Analytical Protocols

To verify the integrity of your NDMB solution, use the following HPLC method. This method separates the parent compound from its primary hydrolysis products (3,4-dimethylaniline).[1][2]

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).[1][2]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase BNote
0.010%Equilibration
10.090%Elution of NDMB (Lipophilic)
12.090%Wash
12.110%Re-equilibration
15.010%End

Note: 3,4-dimethylaniline (hydrolysis product) is more polar and will elute significantly earlier (approx. 3-5 min) than the parent NDMB (approx. 8-9 min).[1][2]

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow after leaving it on the bench for 2 days. Is it safe to use?

  • Answer: No. Yellowing often indicates the oxidation of the amine liberated by hydrolysis or photodegradation products.[1][2] 3,4-dimethylaniline derivatives oxidize to colored quinoid species. Discard the solution.

Q2: Can I autoclave NDMB in solution?

  • Answer: Never. The high temperature (121°C) and pressure will accelerate hydrolysis of the sulfonamide bond.[1][2] Sterilize by filtration using a 0.22 µm PTFE (chemically resistant) filter.[1][2]

Q3: Why does precipitation occur in PBS but not in water?

  • Answer: The "Salting Out" effect.[1][2][3] The ions in PBS compete for water molecules, reducing the solvation shell available for the hydrophobic NDMB molecules.[1] Use the Intermediate Dilution Method (Module 2) to mitigate this.

Q4: What is the pKa of NDMB?

  • Answer: The sulfonamide N-H pKa is approximately 10.0 - 10.5 [3].[1][2]

    • Implication: At pH 7.4, it is neutral and least soluble.[2]

    • Implication: At pH 12, it is anionic and highly soluble, but this pH is likely toxic to biological systems.[2]

References

  • Gowda, B. T., et al. (2009).[1][2] Structure of 4-methyl-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E.

  • Hill, R. R., et al. (1999).[1][2] Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications.[2]

  • Bordwell, F. G. (1988).[1][2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (General reference for Sulfonamide pKa values).

Technical Support Center: Catalyst Optimization for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your catalytic process.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] Here are the most common culprits and their solutions:

  • Catalyst Deactivation: The formation of inactive palladium species, often observed as "palladium black," is a common issue in cross-coupling reactions.[2] The sulfonamide group itself can sometimes act as a ligand, forming stable, off-cycle palladium complexes that remove the catalyst from the active cycle.[2][3]

    • Solution:

      • Use High-Purity Reagents: Ensure your palladium catalyst, ligands, and all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

      • Select Appropriate Ligands: Sterically hindered and electron-rich phosphine ligands can stabilize the active Pd(0) species and prevent aggregation into palladium black.[2] For challenging couplings, consider specialized ligands.[4]

      • Consider Pre-catalysts: Modern palladacycle pre-catalysts often provide more reproducible results by ensuring the clean and efficient formation of the active LPd(0) catalyst.[4][5]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[6]

    • Solution:

      • Temperature Optimization: While many sulfonamide syntheses proceed at room temperature, some may require heating to go to completion.[1][7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

      • Solvent Selection: The choice of solvent can influence catalyst stability and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst poisoning and side reactions.[4][8]

      • Base Selection: The base is critical for deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or KOtBu are commonly used.[4] For base-sensitive substrates, weaker bases such as Cs2CO3 or K3PO4 may be necessary, potentially at higher temperatures.[4]

  • Poor Substrate Reactivity: The reactivity of the aryl halide can impact the reaction efficiency. Aryl chlorides are generally less reactive than aryl bromides or iodides.[4]

    • Solution: For less reactive aryl halides, using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4] If feasible, switching to a more reactive aryl halide (bromide or iodide) can be beneficial.

Issue 2: Formation of Multiple Products and Byproducts

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of byproducts can consume starting materials and reduce the yield of the desired sulfonamide.[6] Common side reactions in palladium-catalyzed aminations include hydrodehalogenation and homocoupling.[4]

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[4]

  • Homocoupling: Dimerization of the aryl halide can occur.

    • Solution: This can also be minimized by optimizing catalyst loading and reaction temperature.[4]

  • Over-sulfonylation: If there are highly activating groups on the aromatic ring, this can be an issue.

    • Solution: Use milder sulfonating agents or carefully control the stoichiometry of your reagents.[6]

Issue 3: Difficulty in Product Purification

Q3: My crude product is an oil or sticky solid and is difficult to purify by recrystallization. What should I do?

A3: Sulfonamides are often crystalline solids, making recrystallization an effective purification method.[1] However, impurities can sometimes inhibit crystallization.

  • Solution:

    • Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[6]

    • Column Chromatography: If extraction is not effective, purification by column chromatography on silica gel is a reliable alternative.[6]

    • Initiate Crystallization: If the product fails to crystallize from solution, adding a seed crystal of the pure product can initiate the process.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q4: What is the general mechanism for the palladium-catalyzed synthesis of N-aryl sulfonamides?

A4: The most common method is the Buchwald-Hartwig amination. The catalytic cycle generally involves:

  • Formation of the Active Catalyst: A Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species.[5]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide.[5]

  • Ligand Substitution and Deprotonation: The sulfonamide displaces the halide on the palladium complex, and a base deprotonates the sulfonamide.

  • Reductive Elimination: The desired N-aryl sulfonamide is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[5]

Q5: How do I choose the right catalyst system (palladium source and ligand) for my reaction?

A5: The choice of catalyst and ligand is highly dependent on the specific substrates.[4]

  • Palladium Source: Modern palladacycle pre-catalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)2 because they form the active catalyst more cleanly and efficiently.[4][5]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] For primary amines and sulfonamides, bulky, electron-rich biaryl phosphine ligands are often effective.[9] Consulting a ligand selection guide based on your specific substrates is highly recommended.[4]

Q6: What are the best practices for setting up and running the reaction to ensure reproducibility?

A6: Consistency is key for reproducible results.

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[4]

  • Anhydrous and Degassed Reagents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid poisoning the catalyst.[4]

  • Standardized Procedures: Maintain consistent procedures for reagent addition, stirring speed, and temperature control.[2]

Q7: Can you provide a general experimental protocol for the synthesis of this compound?

A7: The following is a general starting point and may require optimization for your specific setup.

Experimental Protocol: General Procedure for Palladium-Catalyzed Sulfonamidation

This protocol is adapted from established methods for Buchwald-Hartwig amination.[4]

Materials:

  • Aryl halide (e.g., 4-bromo-1,2-dimethylbenzene) (1.0 mmol)

  • 4-Methylbenzenesulfonamide (1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K3PO4, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., tert-amyl alcohol) (5 mL)[9]

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Under an inert atmosphere (in a glovebox if possible), add the aryl halide, 4-methylbenzenesulfonamide, palladium pre-catalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

III. Visualizations and Data

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Quality Start->Check_Reagents Solution_Catalyst Use High-Purity Catalyst/Ligand Consider Pre-catalyst Check_Catalyst->Solution_Catalyst Deactivation Suspected Solution_Conditions Optimize Temperature, Solvent, Base Check_Conditions->Solution_Conditions Suboptimal Solution_Reagents Use Anhydrous/Degassed Reagents Check_Reagents->Solution_Reagents Impurities Present

Caption: A decision tree for troubleshooting low reaction yields.

Catalyst System Component Relationships

Catalyst_System Catalyst Catalyst System Pd_Source Palladium Source (e.g., Pd(OAc)2, Pre-catalysts) Catalyst->Pd_Source Ligand Ligand (e.g., Biaryl Phosphines) Catalyst->Ligand Base Base (e.g., K3PO4, NaOtBu) Catalyst->Base Solvent Solvent (e.g., t-Amyl Alcohol, Toluene) Catalyst->Solvent Pd_Source->Ligand Influences Stability Base->Solvent Solubility Matters

Caption: Key components of the catalytic system and their interplay.

Quantitative Data Summary
ParameterCondition 1Condition 2Condition 3OutcomeReference
Catalyst Pd(OAc)2/BINAPXPhos Pd G3NiCl2(dme)/dtbbpyHigher yields with modern pre-catalysts.[4][10][11]
Base K3PO4NaOtBuCs2CO3Stronger bases can improve rates but may affect functional group tolerance.[4][9]
Solvent Toluenetert-Amyl AlcoholDioxaneSolvent choice impacts catalyst stability and reaction efficiency.[4][9]
Temperature Room Temp80 °C110 °CHigher temperatures may be needed for less reactive substrates.[1][10]

IV. References

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. Available from:

  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem. Available from:

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides - Benchchem. Available from:

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. Available from:

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available from:

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available from:

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from:

  • Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. - ResearchGate. Available from:

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from:

  • Optimization of catalysts for the synthesis of Methyl 4-benzenesulfonamidobenzoate - Benchchem. Available from:

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from:

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. Available from:

  • Catalyst-free arylation of sulfonamides via visible light-mediated deamination - PMC. Available from:

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC. Available from:

  • A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates - Organic Chemistry Portal. Available from:

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from:

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available from:

  • This compound - PMC. Available from:

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC. Available from:

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available from:

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available from:

  • Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. | Request PDF - ResearchGate. Available from:

  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem. Available from:

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). Available from:

  • N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC. Available from:

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides | Organic Letters - ACS Publications. Available from:

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Journal of the American Chemical Society. Available from:

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. Available from:

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available from:

  • Discovery, scope, and limitations of an >N>-dealkylation/>N>-arylation of secondary sulfonamides under Chan–Lam conditions - University of St Andrews Research Portal. Available from:

  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Available from:

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis - PMC. Available from:

  • Enantioselective Chan-Lam S-Arylation of Sulfenamides - PMC. Available from:

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents. Available from:

  • Sulfonamide synthesis by C-C coupling - Organic Chemistry Portal. Available from:

  • N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide - PubMed. Available from:

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available from:

Sources

Removing unreacted starting materials from N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide on the purification of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges encountered in removing unreacted starting materials and byproducts.

Technical Support Guide: Purifying this compound

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis. What are the most likely impurities in my crude product?

Answer: In a typical synthesis of this compound, which involves the reaction of 3,4-dimethylaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl), you should anticipate three primary impurities:

  • Unreacted 3,4-Dimethylaniline: A basic aromatic amine that did not react.

  • Unreacted 4-Methylbenzenesulfonyl Chloride (TsCl): An electrophilic sulfonyl chloride. It is highly reactive and sensitive to moisture.[1]

  • 4-Methylbenzenesulfonic Acid: This is the hydrolysis byproduct of TsCl reacting with any trace water in the reaction mixture.[1][2] It is a strong acid and highly water-soluble.

Understanding the distinct chemical properties of these impurities is the cornerstone of designing an effective purification strategy.

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

Answer: Thin-Layer Chromatography (TLC) is the most efficient method for rapid, qualitative monitoring of your reaction and purification.[3][4] It allows you to visualize the separation of your desired product from the starting materials and byproducts based on differences in polarity.

Protocol: Analytical Thin-Layer Chromatography

  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., SIL G/UV254).[3] Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane. Prepare separate dilute solutions of your starting materials (3,4-dimethylaniline and TsCl) to use as standards.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture and the standards onto the origin line, ensuring the spots are small and spaced apart.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting eluent system is a 3:1 mixture of Hexane:Ethyl Acetate.

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] You can also use a potassium permanganate stain to visualize compounds that are not UV-active.

  • Interpretation:

    • The desired sulfonamide product is moderately polar and will have an intermediate Rf value.

    • The 3,4-dimethylaniline is slightly more polar than the product.

    • The 4-methylbenzenesulfonyl chloride is typically less polar than the sulfonamide.

    • The 4-methylbenzenesulfonic acid is highly polar and will likely remain at the origin (Rf ≈ 0) in this solvent system.

By comparing the spots from your reaction mixture to the standards, you can track the disappearance of starting materials through each purification step.

Q3: My crude product is an oily or sticky solid. What is the most effective first step for bulk purification?

Answer: The most robust initial purification step is a liquid-liquid extraction based on the acid-base properties of the components in your mixture.[5][6] This technique efficiently separates acidic, basic, and neutral compounds into different liquid phases.

The core principle is to convert the basic amine impurity and the acidic sulfonic acid byproduct into their respective water-soluble salts, which can then be washed away from the organic layer containing your neutral product.[7]

Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Removes Amine): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate. The unreacted 3,4-dimethylaniline will be protonated to form its water-soluble hydrochloride salt and will partition into the aqueous (bottom) layer. Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.

  • Base Wash (Removes Sulfonic Acid): To the remaining organic layer, add an equal volume of a dilute base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Shake vigorously, venting frequently. This step deprotonates the 4-methylbenzenesulfonic acid byproduct, converting it to its water-soluble sodium salt.[2] It will also neutralize any remaining HCl. Drain and discard the aqueous layer.

  • Brine Wash (Removes Water): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic solvent.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield your crude, purified product.

Diagram: Acid-Base Extraction Workflow

cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Product Product (Neutral) Product->Product Amine 3,4-Dimethylaniline (Base) AmineSalt Amine Salt (Water-Soluble) Amine->AmineSalt Add 1M HCl SulfonicAcid Sulfonic Acid (Acid) AcidSalt Sulfonate Salt (Water-Soluble) SulfonicAcid->AcidSalt Add 1M NaOH G Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Bulk Impurity Removal Recrystallization Recrystallization Extraction->Recrystallization Primary Method Chromatography Column Chromatography Extraction->Chromatography If Recrystallization Fails Pure Pure Product Recrystallization->Pure Chromatography->Pure Analysis Purity Check (TLC, NMR) Pure->Analysis

Sources

Addressing degradation of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address potential degradation issues during the storage and handling of this compound. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[1][2] While specific data for this exact compound is limited, general guidelines for similar sulfonamides recommend these conditions to minimize hydrolytic and oxidative degradation.

Q2: I suspect my sample of this compound has degraded. What are the initial signs?

Visual inspection can sometimes reveal degradation. Look for changes in the physical appearance of the compound, such as a change in color, clumping (indicating moisture uptake), or a change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q3: What analytical method is recommended to check the purity of my sample?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for assessing the purity of sulfonamides and detecting degradation products.[3][4][5] A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.

Q4: What are the likely causes of degradation for this compound?

Based on the general chemistry of arylsulfonamides, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be catalyzed by acidic or basic conditions.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Oxidation: Degradation due to reaction with atmospheric oxygen or other oxidizing agents.

  • Thermal Degradation: Degradation at elevated temperatures.

Troubleshooting Guide

This section provides a more in-depth approach to identifying and resolving degradation issues.

Issue 1: Unexpected or inconsistent experimental results.

If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: HPLC analysis shows the presence of new, unexpected peaks.

The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Action
Hydrolytic Degradation If the compound has been exposed to moisture or stored in a non-neutral pH environment, the sulfonamide bond may have cleaved.Store the compound in a desiccator. Ensure all solvents are dry. If working in solution, buffer the solution to a neutral pH if the experimental conditions allow.
Photodegradation Exposure to light, especially UV, can induce degradation. Many aromatic compounds are susceptible to photolysis.Store the compound in an amber vial or in a light-proof container. Minimize exposure to ambient light during experimental setup.
Oxidative Degradation Reaction with atmospheric oxygen can lead to the formation of oxidized impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of free radicals.
Thermal Degradation Storing the compound at elevated temperatures can accelerate degradation.Store at the recommended temperature. Avoid repeated freeze-thaw cycles if stored in solution.
Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Products A N-(3,4-Dimethylphenyl)- 4-methylbenzenesulfonamide B 4-Methylbenzenesulfonic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C 3,4-Dimethylaniline A->C Hydrolysis (H₂O, H⁺/OH⁻) D Oxidized Products (e.g., hydroxylated derivatives) A->D Oxidation ([O]) E Photodegradation Products (e.g., rearranged isomers, cleaved products) A->E Photolysis (hν)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of mass spectrometric techniques for the validation of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, a key intermediate in various synthetic pathways. It is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for compound identification and quality control. We will explore the nuances of different ionization methods and fragmentation patterns, comparing the target analyte with structurally similar alternatives to provide a comprehensive validation framework.

Introduction: The Imperative of Unambiguous Identification

In the realm of pharmaceutical development and chemical research, the unequivocal identification and characterization of synthesized compounds are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. The validation of a compound's identity through MS is not merely a procedural step but a foundational element of scientific integrity, ensuring the reliability and reproducibility of experimental outcomes.

This guide focuses on the mass spectrometric validation of this compound (Molecular Formula: C₁₅H₁₇NO₂S, Molecular Weight: 275.36 g/mol )[1]. We will delve into the principles of method validation as stipulated by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a practical framework for establishing a robust and defensible analytical method.

Foundational Principles of Mass Spectrometry Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose[2][3]. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the key parameters that must be evaluated to ensure the reliability of an analytical procedure[4][5][6]. These parameters form the bedrock of a self-validating system, instilling confidence in the generated data.

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Design: A Comparative Approach

To provide a comprehensive validation of this compound, a comparative approach is employed. The mass spectrometric behavior of the target compound will be compared with two structurally similar sulfonamides:

  • Alternative 1: N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide

  • Alternative 2: N-phenyl-4-methylbenzenesulfonamide

This comparative analysis will highlight the influence of subtle structural modifications on the fragmentation patterns, thereby enhancing the specificity of the identification method.

Analytical Instrumentation and Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the chosen analytical platform due to its high sensitivity, selectivity, and applicability to a wide range of small molecules. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques will be explored to provide a comprehensive understanding of the molecule's behavior under different ionization conditions.

Experimental Workflow:

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_ionization Ionization Techniques cluster_data Data Analysis Analyte N-(3,4-Dimethylphenyl)-4- methylbenzenesulfonamide & Alternatives Standard_Sol Prepare Standard Solutions (Methanol/Water) Analyte->Standard_Sol HPLC HPLC Separation (C18 Column) Standard_Sol->HPLC Injection Ionization Ionization HPLC->Ionization Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer ESI Electrospray (ESI) EI Electron Impact (EI) Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum (Full Scan & MS/MS) Detector->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Validation Method Validation (ICH Q2(R2)) Fragmentation->Validation

Caption: Experimental workflow for the mass spectrometric validation of this compound.

Detailed Experimental Protocols

Sample Preparation:

  • Prepare individual stock solutions of this compound and the two alternative compounds in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (ESI):

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Mass Spectrometry Conditions (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 50-400.

Results and Discussion: Comparative Fragmentation Analysis

Electrospray Ionization (ESI-MS)

Under positive-ion ESI conditions, sulfonamides typically form protonated molecules, [M+H]⁺. The fragmentation of these precursor ions in MS/MS experiments provides valuable structural information. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the C-S bond, often accompanied by rearrangements[7].

Table 1: Comparison of Key Mass Spectral Data (Positive ESI-MS/MS)

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure
This compound 276.1155.0, 121.1, 91.1[C₇H₇SO₂]⁺, [C₈H₁₀N]⁺, [C₇H₇]⁺
N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide276.1155.0, 121.1, 91.1[C₇H₇SO₂]⁺, [C₈H₁₀N]⁺, [C₇H₇]⁺
N-phenyl-4-methylbenzenesulfonamide248.1155.0, 93.1, 91.1[C₇H₇SO₂]⁺, [C₆H₆N]⁺, [C₇H₇]⁺

The data reveals that all three compounds exhibit a common fragment at m/z 155.0, corresponding to the 4-methylbenzenesulfonyl cation. This is a characteristic fragment for p-toluenesulfonamides. The distinguishing fragments arise from the aniline portion of the molecule. For the target compound and its 3,5-dimethyl isomer, a fragment at m/z 121.1, corresponding to the dimethylaniline cation, is observed. In contrast, N-phenyl-4-methylbenzenesulfonamide yields a fragment at m/z 93.1, the aniline cation. The presence of the tropylium ion at m/z 91.1 is also a common feature resulting from the fragmentation of the tolyl group.

Proposed Fragmentation Pathway for this compound (ESI+):

ESI_Fragmentation Precursor_Ion [M+H]⁺ m/z 276.1 Fragment_155 [C₇H₇SO₂]⁺ m/z 155.0 Precursor_Ion->Fragment_155 Loss of C₈H₁₀N Fragment_121 [C₈H₁₀N]⁺ m/z 121.1 Precursor_Ion->Fragment_121 Loss of C₇H₇SO₂ Fragment_91 [C₇H₇]⁺ m/z 91.1 Fragment_155->Fragment_91 Loss of SO₂

Caption: Proposed ESI+ fragmentation pathway for this compound.

Electron Ionization (EI-MS)

Electron ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This can be highly advantageous for structural elucidation as it often generates a rich fragmentation pattern, providing a unique "fingerprint" for the compound. A characteristic fragmentation of sulfonamides under EI is the loss of sulfur dioxide (SO₂)[3].

Table 2: Comparison of Key Mass Spectral Data (EI-MS)

CompoundMolecular Ion [M]⁺˙ (m/z)Key Fragment Ions (m/z)Proposed Fragment Identity
This compound 275211, 155, 120, 91[M-SO₂]⁺˙, [C₇H₇SO₂]⁺, [C₈H₉N]⁺˙, [C₇H₇]⁺
N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide275211, 155, 120, 91[M-SO₂]⁺˙, [C₇H₇SO₂]⁺, [C₈H₉N]⁺˙, [C₇H₇]⁺
N-phenyl-4-methylbenzenesulfonamide247183, 155, 92, 91[M-SO₂]⁺˙, [C₇H₇SO₂]⁺, [C₆H₅N]⁺˙, [C₇H₇]⁺

Under EI, the molecular ion is observed for all three compounds. The prominent loss of 64 Da, corresponding to SO₂, is a key diagnostic feature. Similar to the ESI data, the fragment at m/z 155 is characteristic of the p-toluenesulfonyl moiety. The fragments at m/z 120 and 92 differentiate the dimethylphenyl and phenyl substituents, respectively.

Proposed Fragmentation Pathway for this compound (EI):

EI_Fragmentation Molecular_Ion [M]⁺˙ m/z 275 Fragment_211 [M-SO₂]⁺˙ m/z 211 Molecular_Ion->Fragment_211 - SO₂ Fragment_155 [C₇H₇SO₂]⁺ m/z 155 Molecular_Ion->Fragment_155 α-cleavage Fragment_120 [C₈H₉N]⁺˙ m/z 120 Molecular_Ion->Fragment_120 α-cleavage Fragment_91 [C₇H₇]⁺ m/z 91 Fragment_155->Fragment_91 - SO₂

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion: A Robust Framework for Validation

This guide has presented a comprehensive framework for the mass spectrometric validation of this compound. By adhering to the principles of analytical method validation outlined by regulatory agencies and employing a comparative approach with structurally related compounds, a high degree of confidence in the compound's identity can be achieved.

The combination of soft (ESI) and hard (EI) ionization techniques provides complementary information. ESI-MS/MS is particularly useful for confirming the molecular weight and identifying key substructures through controlled fragmentation. EI-MS, with its extensive fragmentation, offers a unique fingerprint for the molecule, enhancing the specificity of identification.

The presented experimental protocols and fragmentation pathways serve as a robust starting point for researchers in the field. It is imperative that each laboratory validates its own methods according to the specific instrumentation and intended application to ensure the generation of reliable and defensible data.

References

  • Vertex AI Search. (2026). Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • Scribd. (n.d.).
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lab Manager. (2025).
  • Gowda, B. T., et al. (2009). N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o877.
  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-phenyl-.
  • Gowda, B. T., et al. (2010). N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o144.

Sources

A Comparative Guide to the Bioactivity of N-Aryl-Benzenesulfonamides and the Broader Sulfonamide Class

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in bioactivity between classes of compounds is paramount for innovation. This guide provides an in-depth comparison of the bioactivity of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide as a representative of N-aryl-benzenesulfonamides, against the well-established, broader class of sulfonamide drugs. While specific quantitative bioactivity data for this compound is not extensively available in current literature, this guide will leverage data from structurally similar N-aryl-benzenesulfonamides to draw meaningful comparisons and discuss the influence of chemical structure on biological activity.

Introduction: Two Sides of the Sulfonamide Coin

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry, forming the backbone of a wide array of therapeutic agents. The classical sulfonamides are renowned for their antimicrobial properties, which stem from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This bacteriostatic action has been instrumental in treating various bacterial infections.

In contrast, N-aryl-benzenesulfonamides, a subclass to which this compound belongs, represent a structural evolution from the classical p-aminobenzenesulfonamides. The replacement of the p-amino group with a substituted aryl moiety can significantly alter the molecule's electronic and steric properties, often leading to a broader spectrum of biological activities beyond antibacterial effects, including anticancer, anti-inflammatory, and enzyme inhibitory actions.[4][5][6]

This guide will dissect these differences, providing a comparative analysis of their bioactivities, outlining the experimental protocols for their evaluation, and illustrating their mechanisms of action.

Comparative Bioactivity: A Tale of Two Scaffolds

The bioactivity of sulfonamides is profoundly influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. While classical sulfonamides are primarily antibacterial, the N-aryl-benzenesulfonamide scaffold has been explored for a wider range of therapeutic applications.

Antibacterial Activity

Classical sulfonamides exhibit broad-spectrum activity against Gram-positive and some Gram-negative bacteria.[3][7] Their efficacy is directly linked to their structural similarity to p-aminobenzoic acid (PABA), allowing them to competitively inhibit bacterial folic acid synthesis.[2][3]

N-aryl-benzenesulfonamides, lacking the PABA-mimicking p-amino group, are generally expected to have a different or reduced "classical" antibacterial mechanism. However, some derivatives have shown significant antibacterial activity through alternative mechanisms.[8][9] The presence of different substituents on the aryl rings can modulate this activity.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound/ClassOrganismMIC (µg/mL)Reference
Sulfamethoxazole/TrimethoprimTrueperella pyogenes>32[10]
N-(thiazol-2-yl)benzenesulfonamidesS. aureus3.9[8]
Benzenesulfonamide derivativesS. aureus6.63 (mg/mL)[11]
Benzenesulfonamide derivativesE. coli6.72 (mg/mL)[11]

Note: Data for this compound is not available. Values for other N-aryl-benzenesulfonamides are presented for comparative purposes.

Anticancer Activity

A significant area of investigation for N-aryl-benzenesulfonamides is their potential as anticancer agents.[4][12][13] Their mechanism of action in this context is often multifactorial and can include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases (CAs).[12][14][15]

Table 2: Comparative Anticancer Activity (IC50)

Compound/ClassCell LineIC50 (µM)Reference
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesHCT-1163[2]
N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamidesMCF-75[2]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideVarious1.98 - 9.12[4]
Aryl thiazolone–benzenesulfonamidesMDA-MB-2311.52 - 6.31[12]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideT-47D19.7[16]
Benzenesulfonamide-1,2,3-triazole hybridOVCAR-80.54[13]

Note: Data for this compound is not available. Values for other N-aryl-benzenesulfonamides are presented for comparative purposes.

Experimental Protocols for Bioactivity Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for assessing the bioactivity of these compounds.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Inoculum Preparation: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Analysis P1 Bacterial Culture A2 Inoculation with Bacteria P1->A2 P2 Compound Stock Solution A1 Serial Dilution in 96-well Plate P2->A1 A1->A2 R1 Incubation (18-24h) A2->R1 R2 Visual/Spectrophotometric Reading R1->R2 R3 Determine MIC R2->R3 MTT_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed Cancer Cells in 96-well Plate T1 Add Compound Dilutions P1->T1 T2 Incubate (24-72h) T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate (2-4h) A1->A2 A3 Add Solubilizing Agent A2->A3 R1 Read Absorbance A3->R1 R2 Calculate IC50 R1->R2 Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

N-Aryl-Benzenesulfonamides: A Diversity of Targets

The bioactivity of N-aryl-benzenesulfonamides is more varied and depends on the specific substitutions on the aryl rings. One prominent mechanism for their anticancer activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. T[12][14][15]hese enzymes play a role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis. Other reported mechanisms for this class of compounds include inhibition of other kinases and protein-protein interactions. T[3][5][19]he specific mechanism of any given N-aryl-benzenesulfonamide is highly dependent on its unique structure.

Conclusion and Future Perspectives

While classical sulfonamides remain important antibacterial agents, the N-aryl-benzenesulfonamide scaffold offers a versatile platform for the development of drugs with a wider range of therapeutic applications, particularly in oncology. The bioactivity of these compounds is highly tunable through synthetic modifications of the aryl ring systems.

Although a detailed quantitative comparison of this compound is currently limited by the lack of specific bioactivity data, the analysis of its structural class highlights the potential for diverse biological effects. Further research to elucidate the specific bioactivities and mechanisms of action of this compound and other N-aryl-benzenesulfonamides is warranted and holds promise for the discovery of novel therapeutic agents.

References

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of the Indian Chemical Society. [Link]

  • Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. (2019). IntechOpen. [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). MDPI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2022). Molecules. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022). European Journal of Medicinal Chemistry. [Link]

  • Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). ResearchGate. [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. (2021). Cancer Management and Research. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (2018). International Journal of Science and Research. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]

  • N-(3,4-Dimethylphenyl)benzenesulfonamide. (2014). ResearchGate. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar. [Link]

  • Full article: Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (2016). Tropical Journal of Pharmaceutical Research. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2023). MDPI. [Link]

  • This compound. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

  • N-(3,4-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide. (2009). PubMed. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. (2025). MDPI. [Link]

  • Antimicrobial Susceptibility Testing. Himedia Laboratories. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

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Precision Melting Point Determination for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and characterization of sulfonamides, specifically N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide (derived from p-toluenesulfonyl chloride and 3,4-dimethylaniline), thermodynamic purity is the primary critical quality attribute (CQA). While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts or solvent solvates that do not elute or lack UV chromophores.

This guide objectively compares Capillary Melting Point (MP) Determination against Differential Scanning Calorimetry (DSC) . While DSC is the thermodynamic "gold standard," this guide demonstrates that a rigorously executed capillary MP protocol—when validated against a reference standard—offers a rapid, cost-effective, and sufficiently precise alternative for routine batch release in drug development workflows.

Part 1: The Compound & Synthesis Context[1][2]

To understand the melting behavior, one must understand the lattice energy drivers. This compound crystallizes with strong intermolecular hydrogen bonds (


). Impurities such as unreacted 3,4-dimethylaniline (liquid at RT) or bis-sulfonamide side products disrupt this lattice, causing Melting Point Depression .
  • Target Compound: this compound[1]

  • Expected Melting Range: Typically 90°C – 110°C (Isomer-dependent; specific literature values for the 3,4-isomer often fall near 100-105°C, distinct from the 2,6-isomer at 110°C).

  • Critical Impurities:

    • p-Toluenesulfonyl chloride (MP: 67°C)

    • 3,4-Dimethylaniline (MP: ~15°C)

    • Hydrolysis product: p-Toluenesulfonic acid (MP: 106°C - hygroscopic)

Part 2: Comparative Methodology Analysis

The following table contrasts the primary methods for purity determination based on thermodynamic principles.

Table 1: Performance Comparison of Purity Determination Methods
FeatureCapillary Melting Point (Method A) Differential Scanning Calorimetry (Method B) HPLC (Method C - Control)
Principle Visual observation of phase transition (Solid

Liquid).
Measurement of heat flow (Endothermic event) & Van't Hoff purity calculation.[2]Partitioning between stationary/mobile phases (Chromatographic).
Precision

(Automated) /

(Manual)

N/A (Reports % Area)
Sample Req. 2 – 5 mg2 – 10 mg< 1 mg (diluted)
Speed 15 – 20 mins30 – 60 mins20 – 40 mins
Cost Low ($)High (

$)
Medium (

)
Key Limitation Subjective "Clear Point" determination (if manual).Requires expensive instrumentation; sensitive to pan preparation.Blind spot: Cannot detect inorganic salts or non-UV active impurities.
Verdict Preferred for Routine QC Preferred for Reference Standard Validation Complementary

Part 3: Experimental Protocol (Capillary Method)

Objective: Determine the melting range (Onset to Clear Point) of this compound to validate purity


.
Reagents & Equipment[1][3][5]
  • Sample: Dried, recrystallized this compound (Vacuum dried at 40°C for 4h).

  • Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP series or SRS OptiMelt) complying with USP <741> .

  • Capillaries: 1.5 mm O.D. glass capillaries, sealed at one end.

Step-by-Step Workflow
  • Sample Preparation (Critical):

    • Grind the dry sample into a fine, homogeneous powder using an agate mortar. Why? Coarse crystals cause uneven heat transfer and broader ranges.

    • Fill the capillary to a height of 3 mm .[3]

    • Compact the sample by tapping the capillary on a hard surface (or using the instrument's tamper) to remove air pockets.

  • Instrument Setup:

    • Start Temperature: 80°C (approx. 10-15°C below expected MP).

    • Ramp Rate (Search): 5°C/min (To estimate rough MP).

    • Ramp Rate (Determination): 1.0°C/min . Note: Rates

      
       induce thermal lag, resulting in falsely elevated melting points.
      
  • Determination:

    • Insert the capillary.[4]

    • Observe the Onset Point : The temperature at which the first liquid meniscus forms.

    • Observe the Clear Point : The temperature at which the last crystal disappears and the sample is transparent.

  • Acceptance Criteria:

    • Range Width: A range

      
       indicates high purity. A range 
      
      
      
      suggests recrystallization is required.
    • Depression: If the onset is

      
      , significant solvent or starting material remains.
      

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for purity validation, integrating Synthesis, MP Check, and DSC Validation.

G Start Crude Synthesis Product Recryst Recrystallization (Ethanol/Water) Start->Recryst Dry Vacuum Drying (Remove Solvent Solvates) Recryst->Dry Grind Sample Homogenization Dry->Grind MP_Check Capillary MP Determination (1°C/min ramp) Grind->MP_Check Decision Melting Range < 2°C? MP_Check->Decision Pass Routine QC Pass (Proceed to Release) Decision->Pass Yes Fail Fail: Impurity Detected Decision->Fail No (Range > 2°C) DSC DSC Analysis (Purity Check via Van't Hoff) Pass->DSC Validation (Optional) Fail->Recryst Reprocess

Figure 1: Logical workflow for purity assessment of sulfonamide derivatives, prioritizing Capillary MP for routine screening and DSC for validation.

Part 5: Data Analysis & Interpretation

When analyzing the data for this compound, use the following guide to interpret thermal behavior:

ObservationDiagnosisCorrective Action
Sharp Range (98.5 – 99.2°C) High Purity (>99%).None. Batch approved.
Broad Range (94.0 – 98.0°C) "Pasty" melt; likely solvent entrapment or wet sample.Dry sample at 50°C under vacuum for 4 hours.
Depressed Point (85.0 – 87.0°C) Eutectic impurity (likely unreacted amine).Recrystallize from Ethanol/Water.[5]
Pre-melting / Shrinking Sintering (solid-solid transition) or trace impurities.Ignore sintering; record only meniscus formation.
Scientific Rationale (The "Why")

According to the Van't Hoff equation , the presence of an impurity lowers the chemical potential of the liquid solvent (the major component), requiring a lower temperature to maintain equilibrium with the solid phase. In capillary MP, this manifests as a "broadening" of the range because the impurity concentration in the liquid phase increases as the solid melts, continuously changing the equilibrium temperature [1].

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • Shetty, M. & Gowda, B.T. (2005).[1][6] "Synthesis and Characterization of N-(aryl)-4-methylbenzenesulfonamides." Journal of Molecular Structure. (Provides synthesis context for 3,4-dimethyl isomers).

  • Mettler Toledo. "Thermal Analysis of Pharmaceuticals: Melting Point and DSC." Application Guide. (Comparative data on heating rates).

  • Stanford Research Systems. "Melting Point Determination Principle." OptiMelt Application Notes.

Sources

A Researcher's Guide to the Elemental Analysis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the unambiguous confirmation of a synthesized compound's identity and purity is paramount. This guide provides an in-depth examination of the elemental analysis of N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide, a representative arylsulfonamide, and critically compares this foundational technique with other prevalent analytical methods. By understanding the strengths and limitations of each approach, researchers can make more informed decisions in their analytical workflows, ensuring the integrity and validity of their scientific findings.

The Central Role of Elemental Analysis

Elemental analysis, specifically CHNS analysis, remains a cornerstone of chemical characterization. It provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen,nitrogen, and sulfur. This technique is predicated on the complete combustion of a sample, followed by the quantitative detection of the resulting gaseous products. Its enduring relevance lies in its ability to offer a direct measure of a compound's elemental composition, which is a fundamental and indispensable piece of data for any newly synthesized molecule.

This compound: A Case Study

This compound is an organic compound with the molecular formula C₁₅H₁₇NO₂S and a molecular weight of 275.36 g/mol .[1] This information allows for the precise calculation of its theoretical elemental composition.

Theoretical vs. Experimental Data: A Comparative Table
ElementTheoretical Composition (%)Representative Experimental Composition (%)*Deviation (%)
Carbon (C)65.4365.39-0.04
Hydrogen (H)6.226.25+0.03
Nitrogen (N)5.095.12+0.03
Sulfur (S)11.6511.61-0.04
Oxygen (O)**11.61Not Determined-

*Representative experimental data is for the isomer N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. **Oxygen is typically determined by difference and not directly measured in standard CHNS analysis.

This comparison demonstrates a high degree of correlation between the expected and observed values, instilling confidence in the sample's purity and assigned chemical formula.

The Experimental Protocol for CHNS Analysis: A Step-by-Step Workflow

The following protocol outlines the standardized procedure for performing CHNS elemental analysis via combustion.

  • Sample Preparation:

    • Ensure the sample is homogenous and finely powdered to promote complete combustion.

    • Accurately weigh approximately 2-5 mg of the dried sample into a tin capsule using a calibrated microbalance.

    • For volatile or air-sensitive compounds, specialized encapsulation techniques are required.

  • Instrument Setup:

    • The elemental analyzer is calibrated using certified standards, such as acetanilide or sulfanilamide.

    • The combustion furnace is heated to approximately 1000°C.

    • A constant flow of an inert carrier gas, typically helium, is established.

  • Combustion and Reduction:

    • The encapsulated sample is introduced into the combustion chamber.

    • A pulse of pure oxygen is injected, leading to flash combustion of the sample.

    • The resulting gases (CO₂, H₂O, N₂, and SO₂) are swept by the carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂.

  • Separation and Detection:

    • The mixture of gases is passed through a chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the percentage of each element.

A Comparative Overview of Analytical Techniques

While elemental analysis is fundamental, a multi-faceted approach utilizing other analytical techniques provides a more complete characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of atoms, revealing the structure and connectivity of the molecule.

Key Insights:

  • Structural Elucidation: Provides definitive information on the carbon-hydrogen framework and the connectivity of atoms.

  • Purity Assessment: Can detect and quantify impurities that possess NMR-active nuclei.

Comparison with Elemental Analysis: NMR offers a far more detailed structural picture than elemental analysis. However, it may not detect impurities that lack NMR-active nuclei, such as inorganic salts.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. A molecule is ionized, and the resulting molecular ion and its fragments are detected.

Key Insights:

  • Molecular Weight Determination: Provides the exact molecular weight of the compound.

  • Fragmentation Pattern: The way a molecule breaks apart can offer clues about its structure.

Comparison with Elemental Analysis: High-resolution mass spectrometry can provide the molecular formula, which complements the empirical formula from elemental analysis. It is a powerful tool for confirming the molecular weight.

X-Ray Crystallography

Principle: This technique involves diffracting X-rays through a single crystal of the compound. The diffraction pattern is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Key Insights:

  • Absolute Structure Determination: Provides an unambiguous 3D structure of the molecule.

  • Conformational Analysis: Reveals the conformation of the molecule in the solid state.

Comparison with Elemental Analysis: X-ray crystallography provides the most definitive structural information. However, it requires a suitable single crystal, which can be challenging to obtain.

Visualizing the Analytical Workflow and Comparison

Analytical_Workflow cluster_EA Elemental Analysis Workflow EA_Sample Sample Weighing (2-5 mg) EA_Combustion Flash Combustion (~1000°C in O₂) EA_Sample->EA_Combustion EA_Reduction Reduction (NOx to N₂) EA_Combustion->EA_Reduction EA_Separation Gas Chromatography EA_Reduction->EA_Separation EA_Detection Thermal Conductivity Detector (TCD) EA_Separation->EA_Detection EA_Result Elemental Percentages (C, H, N, S) EA_Detection->EA_Result

Caption: The workflow for CHNS elemental analysis by combustion.

Technique_Comparison EA Elemental Analysis NMR NMR Spectroscopy EA->NMR Empirical vs. Structural Formula MS Mass Spectrometry EA->MS Empirical vs. Molecular Formula XRay X-Ray Crystallography NMR->XRay Structure in Solution vs. Solid State MS->XRay Connectivity vs. 3D Arrangement

Caption: A comparison of key information provided by different analytical techniques.

Conclusion: An Integrated Approach to Compound Characterization

References

  • Gowda, B. T., Foro, S., & Fuess, H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o877. [Link]

  • John, P., Sharif, S., Khan, I. U., Khizar, S., & Tiekink, E. R. T. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1983. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o144. [Link]

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A Comparative Guide to Quality Control Parameters for N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Quality Control for a Non-Pharmacopeial Intermediate

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide is a key building block in medicinal chemistry and materials science. As this compound is not currently the subject of a major pharmacopeial monograph, establishing a robust internal quality control framework is paramount for any laboratory synthesizing or utilizing it. The presence of impurities, even in trace amounts, can significantly impact the outcome of downstream applications, leading to inconsistent results, failed experiments, and in the context of drug development, potential safety concerns.

This guide will delineate a comprehensive QC strategy, drawing parallels from established standards for analogous sulfonamide compounds and adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the core quality attributes of identity, purity, and assay, offering a comparative look at the available analytical techniques and providing the "why" behind the "how."

Physicochemical Characterization: The Foundational Parameters

A thorough understanding of the fundamental physicochemical properties of this compound is the first line of quality control. These parameters serve as a preliminary confirmation of the compound's identity and can provide initial indications of its purity.

ParameterTypical Value/ObservationSignificance
Appearance White to off-white crystalline solidA deviation from the expected appearance can indicate the presence of impurities or degradation.
Melting Point Recrystallized to a constant melting point[3]A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities.
Solubility Soluble in dilute ethanol[3]Knowledge of solubility is crucial for selecting appropriate solvents for analytical testing and for downstream reactions or formulations. The solubility of a related compound, 3-Cyano-4-methylbenzenesulfonamide, has been shown to be highest in polar aprotic solvents like N,N-dimethylformamide and lowest in non-polar solvents like n-hexane[4].

Identification: Confirming the Molecular Identity

Unequivocal identification is a cornerstone of quality control. Spectroscopic and crystallographic techniques provide a molecular fingerprint of this compound.

Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR should be employed for comprehensive structural confirmation.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule. The spectrum of a related compound, N-[cyano(3,4-dimethylphenyl)methyl]-4-methyl-benzenesulfonamide, shows characteristic signals for the aromatic protons and the methyl groups.[1]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. For a similar compound, characteristic peaks for the aromatic carbons and methyl carbons are observed.[1]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C-H and C=C bonds of the aromatic rings.[3]

X-ray Crystallography

For a definitive structural confirmation, single-crystal X-ray diffraction can be employed. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. The crystal structure of this compound has been determined and reveals a monoclinic crystal system.[3] The two benzene rings are tilted relative to each other by 47.8 (1)°.[5]

Purity Assessment: Quantifying and Identifying Impurities

The purity of this compound is a critical quality attribute. Impurities can arise from the starting materials, by-products of the synthesis, or degradation. A multi-faceted approach is recommended for a comprehensive purity assessment.

Potential Impurities

A thorough understanding of the synthetic route is essential for predicting potential impurities. The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline.[3]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-methylbenzenesulfonyl chloride and 3,4-dimethylaniline.

  • By-products: Impurities arising from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Potential Degradation Products:

  • Hydrolysis of the sulfonamide bond under strongly acidic or basic conditions.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for impurity profiling.[6]

A. Comparison of HPLC Detection Methods

DetectorPrincipleAdvantagesDisadvantages
UV/Diode Array (DAD) Measures the absorbance of UV-Vis light by the analyte.Robust, widely available, and provides spectral information for peak purity assessment.[7]Less sensitive than mass spectrometry, not suitable for compounds without a chromophore.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly sensitive and selective, provides molecular weight information for impurity identification.[7]More complex instrumentation and higher cost.

For routine purity analysis and assay, a validated HPLC-UV method is often sufficient. For impurity identification and trace-level analysis, LC-MS/MS is the preferred technique.[7]

B. Experimental Protocol: A General RP-HPLC Method for Purity Determination

This protocol is a starting point and should be optimized and validated for the specific application.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare a standard solution of this compound in a suitable diluent (e.g., acetonitrile/water). injection Inject the standard and sample solutions. prep_standard->injection prep_sample Prepare a sample solution of the test material at the same concentration as the standard. prep_sample->injection hplc_system HPLC System with UV Detector column C18 column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column mobile_phase Mobile Phase: Acetonitrile and water with a suitable buffer or acid (e.g., 0.1% formic acid). A gradient elution is often used for impurity profiling. column->mobile_phase mobile_phase->injection integration Integrate the peaks in the chromatograms. injection->integration purity_calc Calculate the purity of the sample by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100 integration->purity_calc impurity_quant Quantify known impurities using a reference standard, or report unknown impurities as a percentage of the main peak area. integration->impurity_quant

Caption: A typical workflow for purity determination by RP-HPLC.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for a qualitative assessment of purity. It is particularly useful for monitoring the progress of a reaction and for a quick check of the number of components in a sample.[8]

Other Purity Tests
  • Loss on Drying: Measures the amount of volatile matter (e.g., water, residual solvents) in a sample. A general method involves drying the sample at 105°C for 2 hours.[9]

  • Residue on Ignition: Determines the amount of inorganic impurities in an organic substance. The sample is ignited at a high temperature (e.g., 600 ± 50°C) until all organic matter is burned away.[9]

  • Heavy Metals: This test limits the content of metallic impurities that are colored by sulfide ion. A common method is described in the USP.[9]

Assay: Determining the Potency

The assay determines the content of this compound in the material. A validated, stability-indicating HPLC method is the most appropriate technique for this purpose.

Experimental Protocol: HPLC Assay

The HPLC method described for purity can be adapted for the assay. The key difference is the use of a certified reference standard for quantification.

Assay_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calculation Calculation prep_standard Accurately weigh a certified reference standard of this compound to prepare a standard solution of known concentration. injections Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., %RSD of peak areas < 2.0%). Then, inject the sample solution. prep_standard->injections prep_sample Accurately weigh the test sample to prepare a sample solution of approximately the same concentration. prep_sample->injections hplc_conditions Use the same HPLC conditions as for the purity determination. hplc_conditions->injections calculation Calculate the assay of the sample using the following formula: % Assay = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard injections->calculation

Caption: Workflow for the assay of this compound by HPLC.

Acceptance Criteria: Setting the Quality Standards

In the absence of a pharmacopeial monograph, reasonable acceptance criteria should be established based on the intended use of the material and ICH guidelines.

TestAcceptance Criteria (Example)
Appearance White to off-white crystalline solid
Identity (IR) The IR spectrum of the sample corresponds to that of the reference standard.
Purity (HPLC) ≥ 98.0%
Any single unknown impurity (HPLC) ≤ 0.10%
Total impurities (HPLC) ≤ 1.0%
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%
Assay (HPLC) 98.0% - 102.0% (on the dried basis)

These limits are illustrative and should be justified based on batch data and the requirements of the downstream application. According to ICH Q3A guidelines, the threshold for reporting impurities is typically 0.05%, and the threshold for identification is 0.10% for a drug substance with a maximum daily dose of ≤ 2g/day.[1][2]

Conclusion: A Framework for Ensuring Quality

This guide has outlined a comprehensive set of quality control parameters for this compound. By implementing a robust QC strategy that includes a combination of physicochemical tests, spectroscopic identification, chromatographic purity, and a validated assay, researchers and developers can ensure the consistency, reliability, and safety of this important chemical intermediate. The principles and methodologies discussed provide a solid foundation for establishing in-house specifications and for making informed decisions on the suitability of this compound for its intended use.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o877. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Retrieved from [Link]

  • U.S. Pharmacopeia. Saccharin (NF Monograph).
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for.... Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling in pharmaceuticals using HPLC, ICH guidelines, and analytical methods. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • U.S. Pharmacopeia. Monographs (USP).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • U.S. Pharmacopeia. Determination of Individual Sulfonamides in Mixed Sulfonamides.
  • U.S. Pharmacopeia. USP Monographs: Sulfadiazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.